2-Benzylcyclopropan-1-amine
Description
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Structure
3D Structure
Properties
CAS No. |
90874-43-4 |
|---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-benzylcyclopropan-1-amine |
InChI |
InChI=1S/C10H13N/c11-10-7-9(10)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 |
InChI Key |
YDILPQKPMIOWTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)CC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
The Rise of a Privileged Scaffold: A Technical Guide to 2-Benzylcyclopropan-1-amine in Medicinal Chemistry
Abstract
The quest for novel chemical entities with enhanced therapeutic profiles is a perpetual driver in medicinal chemistry. Within this landscape, "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – have emerged as a cornerstone of modern drug discovery. This guide delves into the burgeoning significance of the 2-benzylcyclopropan-1-amine core, a unique and conformationally restricted scaffold. We will explore its synthetic intricacies, stereochemical nuances, and its proven utility as a modulator of key enzymatic targets, most notably monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1). Through a detailed examination of its mechanism of action and a survey of its therapeutic applications, this document serves as a comprehensive resource for researchers and drug development professionals seeking to leverage the potential of this versatile scaffold.
Introduction: The Allure of the Cyclopropane Ring in Drug Design
The cyclopropane ring, a three-membered carbocycle, is more than just a structural curiosity. Its inherent ring strain and unique electronic properties impart a pseudo-double bond character, influencing molecular conformation and metabolic stability.[1][2] These characteristics make it a valuable bioisostere for various functional groups, offering a strategy to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate. The introduction of a cyclopropane moiety can enhance potency, improve selectivity, and reduce off-target effects by locking the molecule into a specific, biologically active conformation.
The 2-benzylcyclopropan-1-amine scaffold is a direct descendant of the well-established antidepressant tranylcypromine (trans-2-phenylcyclopropyl-1-amine), a non-selective and irreversible inhibitor of monoamine oxidase (MAO).[3] The addition of a benzyl group to the amine introduces a new vector for chemical modification, allowing for the exploration of a wider chemical space and the potential for interaction with additional binding pockets in target proteins.
Synthetic Strategies: Crafting the 2-Benzylcyclopropan-1-amine Core
The synthesis of 2-benzylcyclopropan-1-amine and its derivatives hinges on the stereoselective construction of the trans-2-phenylcyclopropylamine precursor, followed by N-benzylation. Several synthetic routes have been established, each with its own set of advantages and challenges.
Synthesis of trans-2-Phenylcyclopropylamine
A common and well-documented approach begins with the cyclopropanation of styrene.
Protocol 1: Synthesis of trans-2-Phenylcyclopropylamine from Styrene
-
Cyclopropanation: Styrene is reacted with ethyl diazoacetate to yield a mixture of cis and trans ethyl 2-phenylcyclopropanecarboxylate. This reaction is often carried out at elevated temperatures.[2]
-
Isomerization: To enrich the desired trans isomer, the mixture of esters is treated with a base, such as sodium ethoxide in ethanol. This step is crucial for maximizing the yield of the final product.[2]
-
Hydrolysis: The enriched trans-ester is then hydrolyzed to trans-2-phenylcyclopropanecarboxylic acid using a strong base like sodium hydroxide.
-
Curtius Rearrangement: The carboxylic acid is converted to the corresponding amine via a Curtius rearrangement. This involves the formation of an acyl azide, typically using diphenylphosphoryl azide (DPPA) or sodium azide after conversion to the acid chloride, followed by thermal or photochemical rearrangement to an isocyanate, which is then hydrolyzed to the primary amine.[2]
Alternative Route: Simmons-Smith Cyclopropanation
An alternative and often milder method for cyclopropanation is the Simmons-Smith reaction, which utilizes a carbenoid species generated from diiodomethane and a zinc-copper couple.[4]
Protocol 2: Simmons-Smith Approach
-
Preparation of the Alkene: A suitable styrene derivative is used as the starting material.
-
Cyclopropanation: The alkene is treated with diiodomethane and a Zn-Cu couple to generate the cyclopropanated intermediate. The reaction is typically stereospecific.
-
Conversion to the Amine: The resulting cyclopropyl derivative is then converted to the amine through standard functional group interconversions.
Caption: N-Benzylation via reductive amination.
Mechanism of Action: Irreversible Enzyme Inhibition
The biological activity of 2-benzylcyclopropan-1-amine and its analogs is primarily attributed to their ability to act as mechanism-based, irreversible inhibitors of flavin-dependent oxidases, particularly MAO and LSD1.
Inhibition of Monoamine Oxidase (MAO)
MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. [5]Inhibition of MAO leads to an increase in the levels of these neurotransmitters in the brain, which is the basis for their antidepressant effects.
The mechanism of inhibition involves the oxidation of the cyclopropylamine by the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site. This process generates a radical cation intermediate, which leads to the opening of the strained cyclopropane ring and the formation of a stable, covalent adduct with the FAD cofactor, thereby irreversibly inactivating the enzyme. [6]
Inhibition of Lysine-Specific Demethylase 1 (LSD1)
LSD1 is a histone demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9). [7][8]Overexpression of LSD1 is associated with various cancers, making it an attractive therapeutic target.
Similar to MAO inhibition, the inhibition of LSD1 by 2-benzylcyclopropan-1-amine derivatives proceeds through the formation of a covalent adduct with the FAD cofactor. [9]This irreversible inactivation of LSD1 leads to the re-expression of silenced tumor suppressor genes. [7]
Caption: Mechanism of irreversible inhibition of MAO/LSD1.
Case Studies in Drug Discovery
The versatility of the 2-benzylcyclopropan-1-amine scaffold has been demonstrated in several areas of drug discovery.
| Derivative Class | Therapeutic Area | Target(s) | Key Findings |
| N-Substituted Tranylcypromine Analogs | Oncology | LSD1 | Potent and selective inhibition of LSD1, leading to differentiation of leukemic cells. [5] |
| Phenyl-substituted derivatives | Oncology, Viral Infections | LSD1 | Enhanced stability of the inhibitor-FAD adduct, leading to potent LSD1 inhibition. [7] |
| Benzylpiperazine Derivatives | CNS Disorders | Histone Deacetylase 6 (HDAC6) | CNS-penetrant inhibitors with potential antidepressant activity. [10][11] |
| Benzo-heterocyclic Amine Derivatives | Infectious Diseases | Viral Targets | Broad-spectrum antiviral activity against both RNA and DNA viruses. [12][13] |
Future Directions and Conclusion
The 2-benzylcyclopropan-1-amine scaffold represents a highly promising platform for the development of novel therapeutics. Its unique structural and electronic properties, coupled with its proven ability to irreversibly inhibit key enzymes, make it a valuable tool for medicinal chemists. Future research will likely focus on:
-
Improving Selectivity: Designing derivatives with enhanced selectivity for specific enzyme subtypes (e.g., MAO-A vs. MAO-B, or LSD1 vs. other flavin-dependent oxidases).
-
Exploring New Therapeutic Areas: Investigating the potential of this scaffold in other diseases where target inhibition could be beneficial, such as neurodegenerative disorders and other viral infections.
-
Structure-Activity Relationship (SAR) Studies: Conducting comprehensive SAR studies to further elucidate the key structural features required for optimal activity and selectivity.
References
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Mochulskaya, N. N., Nosova, E. V., & Charushin, V. N. (2021). Antiviral Agents - Benzazine Derivatives. Chemistry of Heterocyclic Compounds, 57(4), 374-382. [Link]
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Binda, C., et al. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Journal of the American Chemical Society, 132(21), 7303-7313. [Link]
-
Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(14), 4408-4416. [Link]
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470-5477. [Link]
-
Silverman, R. B. (1983). Mechanism of inactivation of monoamine oxidase by trans-2-phenylcyclopropylamine and the structure of the enzyme-inactivator adduct. Journal of the American Chemical Society, 105(9), 2679-2683. [Link]
-
Vianello, P., et al. (2014). Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry, 86, 352-363. [Link]
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Ulrich, S., Ricken, R., & Adli, M. (2017). Tranylcypromine in mind(partⅠ): review of pharmacology. European Neuropsychopharmacology, 27(8), 697-713. [Link]
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N-benzyl-N-methyl-dodecan-1-amine, a Novel Compound From Garlic, Exerts Anti-Cancer Effects on Human A549 Lung Cancer Cells Overexpressing Cancer Upregulated Gene (CUG)2. (2018). European Journal of Pharmacology, 841, 19-27. [Link]
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Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. (2012). European Journal of Medicinal Chemistry, 57, 358-366. [Link]
-
Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. (1995). Journal of Medicinal Chemistry, 38(10), 1815-1823. [Link]
-
Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds. (2014). Molecules, 19(1), 925-939. [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2023). Pharmaceuticals, 16(5), 748. [Link]
- Method of synthesis of trans-2-phenylcyclopropylamine. (1977).
- Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof. (2020).
-
Benzothiazoles as potential antiviral agents. (2020). Future Medicinal Chemistry, 12(14), 1333-1349. [Link]
-
N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. (2023). Molecules, 28(14), 5484. [Link]
-
The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. (2024). Scientific Reports, 14(1), 5961. [Link]
-
Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. (2022). ACS Medicinal Chemistry Letters, 13(7), 1077-1082. [Link]
-
An Overview on Benzylisoquinoline Derivatives with Dopaminergic and Serotonergic Activities. (2009). Current Medicinal Chemistry, 16(19), 2441-2467. [Link]
-
N1-benzenesulfonyl-2-pyrazoline hybrids in neurological disorders: Syntheses, biological screening and computational studies. (2018). EXCLI Journal, 17, 1-22. [Link]
-
Synthesis and broad-spectrum antiviral activity of some novel benzo-heterocyclic amine compounds. (2014). Molecules, 19(1), 925-939. [Link]
-
Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (2022). Molecules, 27(24), 8963. [Link]
-
Simmons–Smith reaction. (n.d.). In Wikipedia. Retrieved February 7, 2024, from [Link]
-
Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. (2022). ACS Medicinal Chemistry Letters, 13(7), 1077-1082. [Link]
-
Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. (2021). Angewandte Chemie International Edition, 60(28), 15485-15490. [Link]
-
Synthesis and biological evaluation, network pharmacology, and molecular docking of 2-benzylidene-1-indanone derivatives as antitumor agents. (2024). Scientific Reports, 14(1), 1-15. [Link]
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Computational Elucidation of 2-Benzylcyclopropan-1-amine: From Stereochemistry to Covalent Adducts
Content Type: Technical Guide / Whitepaper Target Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists Focus: Mechanism-Based Inactivation (Suicide Inhibition) of FAD-Dependent Oxidases
Executive Summary: The Mechanistic Challenge
2-benzylcyclopropan-1-amine (2-BCPA) represents a structural homolog of Tranylcypromine (2-PCPA), a classic Monoamine Oxidase (MAO) inhibitor and Lysine-specific Demethylase 1 (LSD1) inactivator. Unlike reversible inhibitors, 2-BCPA functions as a mechanism-based inactivator (suicide inhibitor) .
Standard non-covalent docking protocols will fail to accurately predict the potency of this ligand because the binding event involves a chemical reaction: the oxidative ring-opening of the cyclopropane moiety followed by the formation of a covalent adduct with the Flavin Adenine Dinucleotide (FAD) cofactor.
This guide details a multi-scale in silico workflow—integrating covalent docking and QM/MM—to model the binding and reactivity of 2-BCPA.
The Chemical Entity & Target Landscape
Structural Logic
The cyclopropylamine core is a "warhead." Upon single-electron transfer (SET) to the FAD cofactor, the cyclopropane ring opens, forming a radical intermediate that covalently bonds to FAD (typically at the N5 or C4a position).
-
Scaffold: Cyclopropan-1-amine.
-
Substituent: Benzyl group at the C2 position.
-
Chirality: The molecule possesses two stereocenters (C1, C2), yielding four isomers:
-
(1R, 2S) and (1S, 2R) (trans)
-
(1R, 2R) and (1S, 2S) (cis)
-
Note: Based on Tranylcypromine data, the trans isomers are generally more potent against MAO/LSD1 targets.
-
Target Selection
The primary targets for this scaffold are FAD-dependent amine oxidases.[1]
-
LSD1 (KDM1A): Epigenetic target.[2]
-
MAO-A / MAO-B: Neuropsychiatric targets (off-target for cancer indications).
Recommended Crystal Structure Template:
-
PDB ID: 2EJR (LSD1 complexed with Tranylcypromine-FAD adduct).[3] This structure explicitly shows the N5-covalent linkage, providing the necessary geometric constraints for modeling the 2-benzyl homolog.
Computational Workflow Visualization
The following diagram outlines the integrated workflow required to model this covalent interaction.
Caption: Integrated workflow moving from stereochemical enumeration to covalent docking and dynamic validation.
Step-by-Step Experimental Protocol
Phase 1: Ligand & Protein Preparation
Step 1.1: Stereochemical Enumeration Since the synthesis of 2-benzylcyclopropan-1-amine often yields a racemic mixture, you must model all four stereoisomers separately.
-
Tool: LigPrep (Schrödinger) or RDKit.
-
State: Protonate the primary amine at pH 7.4 (dominant species is
). -
Conformational Search: The benzyl group adds a rotatable bond (methylene bridge) absent in Tranylcypromine. Perform a conformational scan to identify low-energy rotamers before docking.
Step 1.2: Receptor Grid Generation (LSD1)
-
Input: PDB 2EJR.[3]
-
Clean-up: Remove the crystallographic tranylcypromine adduct but retain the FAD cofactor .
-
FAD State: For the pre-reaction state, FAD must be oxidized. For the post-reaction (adduct) state, the FAD N5 atom changes hybridization from
to .
Phase 2: Covalent Docking (The Core Protocol)
Standard docking scores (e.g., GlideScore) do not account for bond formation energy. You must use a Covalent Docking algorithm (e.g., Schrödinger CovDock or AutoDock4 with covalent maps).
Mechanism Definition: The reaction is a Nucleophilic Addition (technically radical, but modeled as nucleophilic attack for geometric docking).
-
Nucleophile: FAD N5 atom (or C4a).
-
Electrophile: Cyclopropane C2 (or C1, depending on ring-opening regioselectivity).
-
Reaction Pattern:
-
Define a custom reaction in your software:
-
[N:1] + [C:2]-C-C -> [N:1]-[C:2] (Simplified SMARTS)
-
Protocol:
-
Alignment: Constrain the amine nitrogen of 2-BCPA to overlap with the crystallographic amine position of Tranylcypromine (interaction with Asp555 is critical for orientation).
-
Pose Selection: Filter poses where the distance between the benzyl-cyclopropane carbon and FAD-N5 is < 3.5 Å.
-
Ranking: Use a hybrid score:
.
Phase 3: QM/MM Transition State Modeling
To confirm reactivity (not just binding), you must model the energy barrier of the ring opening.
-
Method: DFT (B3LYP/6-31G*) for the QM region (Ligand + FAD isoalloxazine ring); AMBER/CHARMM force field for the protein.
-
Reaction Coordinate: Distance between FAD-N5 and the Cyclopropane-C.
-
Success Metric: A transition state barrier compatible with biological timescales (< 20 kcal/mol).
Mechanism of Action: The Radical Cascade
Understanding the mechanism is vital for interpreting the modeling results. The benzyl group influences the stability of the radical intermediate.
Caption: Mechanism-Based Inactivation pathway. The benzyl substituent stabilizes the radical intermediate (State 3).
Data Analysis & Validation Metrics
When presenting your results, summarize the data in the following format to allow direct comparison between the 2-benzyl analog and the reference (Tranylcypromine).
| Metric | Tranylcypromine (Ref) | 2-Benzylcyclopropan-1-amine | Interpretation |
| Docking Score (kcal/mol) | -8.5 | [To be calculated] | Non-covalent affinity (pre-reaction). |
| Covalent Bond Dist (Å) | 1.48 (Crystal) | [Model] | Ideal C-N bond length is ~1.47 Å. |
| RMSD (Ligand) | N/A | < 2.0 Å | Stability of the benzyl tail in the hydrophobic pocket. |
| MM-GBSA dG (kcal/mol) | -45.2 | [Model] | Total binding free energy including solvation. |
| Barrier Height (QM) | ~14 kcal/mol | [Model] | Lower barrier = Faster inactivation ( |
Key Structural Insight: Check the interaction of the benzyl moiety with the hydrophobic sub-pocket defined by Val333 and Ala809 in LSD1. Steric clashes here will drastically reduce potency compared to the smaller phenyl group of Tranylcypromine.
ADMET Profiling (CNS Focus)
Since LSD1 and MAO inhibitors are often targeted for CNS indications (depression, glioblastoma), the in silico model must predict Blood-Brain Barrier (BBB) permeability.
-
Topological Polar Surface Area (TPSA): Target < 90 Ų.
-
LogP: Target 2.0 – 4.0.
-
P-gp Substrate: The benzyl addition increases lipophilicity (LogP) but may increase P-glycoprotein efflux liability compared to the phenyl analog.
References
-
Mimasu, S., et al. (2008). Crystal structure of histone demethylase LSD1 and tranylcypromine at 2.25 Å.[3] Biochemical and Biophysical Research Communications, 366(1), 15-22.[3]
-
Yang, M., et al. (2007). Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine.[2] Biochemistry, 46(27), 8058-8065.
-
Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1.[1][2][4][5][6] Biochemistry, 46(14), 4408-4416.
-
Huo, C., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 256-278.[7]
-
RCSB Protein Data Bank. (2008). Structure of LSD1-Tranylcypromine Complex (PDB ID: 2EJR).[3]
Sources
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- 4. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
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Spectroscopic Characterization of 2-benzylcyclopropan-1-amine: A Technical Guide
Introduction
2-benzylcyclopropan-1-amine, a molecule incorporating a unique strained cyclopropyl ring, a primary amine, and a benzyl moiety, presents an interesting case for spectroscopic analysis. Understanding its spectral signature is crucial for researchers in medicinal chemistry and drug development, where such scaffolds can offer novel conformational constraints and biological activities. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation is grounded in fundamental principles and draws upon established knowledge of the spectroscopic behavior of its constituent functional groups.
The structure of 2-benzylcyclopropan-1-amine, with its distinct chemical environments, gives rise to a predictable yet nuanced spectroscopic profile. This guide will deconstruct these expected spectral features, offering a robust framework for its identification and characterization.
Molecular Structure and Key Features
To fully appreciate the spectroscopic data, it is essential to visualize the molecule's structure and the electronic environment of each atom.
Caption: Molecular structure of 2-benzylcyclopropan-1-amine.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The strained nature of the cyclopropane ring and the influence of the amine and benzyl groups create a distinct set of chemical shifts and coupling patterns.
Experimental Protocol: Acquiring NMR Spectra
A standard approach for acquiring high-quality NMR data for a novel compound like 2-benzylcyclopropan-1-amine would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm.[1]
-
¹H NMR Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.
-
An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment is highly recommended to differentiate between CH, CH₂, and CH₃ groups.[2]
-
-
2D NMR (Optional but Recommended):
-
Correlation Spectroscopy (COSY) to establish ¹H-¹H coupling networks.
-
Heteronuclear Single Quantum Coherence (HSQC) to correlate directly bonded ¹H and ¹³C atoms.
-
Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range (2-3 bond) ¹H-¹³C correlations, which is invaluable for confirming the connectivity of the molecular fragments.
-
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to be complex due to the diastereotopic nature of the cyclopropyl and benzylic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Influences |
| Cyclopropyl (CH₂) | ~0.3 - 0.9 | Multiplet | 2H | Shielding effect of the cyclopropane ring current.[3] |
| Cyclopropyl (CH-NH₂) | ~2.5 - 3.0 | Multiplet | 1H | Deshielding by the adjacent electron-withdrawing amine group.[4] |
| Cyclopropyl (CH-CH₂Ph) | ~1.0 - 1.5 | Multiplet | 1H | |
| Amine (NH₂) | ~1.0 - 2.5 (variable) | Broad Singlet | 2H | Hydrogen bonding and exchange with trace water can broaden the signal and alter its chemical shift.[4] This signal will disappear upon D₂O exchange.[4] |
| Benzylic (CH₂) | ~2.5 - 2.8 | Multiplet | 2H | Diastereotopic protons due to the adjacent chiral center. |
| Aromatic (Ar-H) | ~7.1 - 7.4 | Multiplet | 5H | Standard aromatic region. |
Causality Behind Predictions:
-
Cyclopropane Protons: The cyclopropane ring possesses a unique electronic structure that induces a ring current, leading to significant shielding of the ring protons, hence their characteristic upfield shift.[5][3] The presence of substituents breaks the symmetry, leading to complex splitting patterns.
-
Amine Proton: The chemical shift of the N-H protons is highly variable and concentration-dependent due to hydrogen bonding. The signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange.[4][6]
-
Deshielding Effects: The electron-withdrawing nature of the nitrogen atom deshields the adjacent protons (the CH attached to the amine and the carbons next to the nitrogen), causing them to appear at a higher chemical shift (downfield) compared to unsubstituted alkanes.[4]
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Influences |
| Cyclopropyl (CH₂) | ~10 - 20 | Aliphatic region, influenced by ring strain. |
| Cyclopropyl (CH-NH₂) | ~40 - 50 | Deshielding by the attached nitrogen atom. |
| Cyclopropyl (CH-CH₂Ph) | ~20 - 30 | Aliphatic region. |
| Benzylic (CH₂) | ~35 - 45 | Standard benzylic carbon region. |
| Aromatic (ipso-C) | ~140 - 145 | Quaternary carbon attached to the alkyl chain. |
| Aromatic (ortho, meta, para-C) | ~126 - 129 | Standard aromatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups. For 2-benzylcyclopropan-1-amine, the primary amine and the aromatic ring will give rise to characteristic absorption bands.
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation: The sample can be analyzed as a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄) in an IR cell. For solid samples, a KBr pellet can be prepared.
-
Data Acquisition: The spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-600 cm⁻¹. A background spectrum of the salt plates or solvent should be taken first and subtracted from the sample spectrum.
Predicted IR Spectral Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Sharp | The presence of two bands in this region is characteristic of a primary amine (R-NH₂).[4][7][8] |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak | Stretching of sp² C-H bonds in the benzene ring. |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium | Stretching of sp³ C-H bonds in the cyclopropyl and benzylic groups. |
| N-H Bend (scissoring) | 1580 - 1650 | Medium to Strong | This bending vibration is characteristic of primary amines.[6][7] |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium | A series of bands indicating the presence of the benzene ring. |
| C-N Stretch (aliphatic amine) | 1020 - 1250 | Medium to Weak | [6][7] |
| N-H Wag | 665 - 910 | Broad, Strong | Out-of-plane bending of the N-H bond, characteristic of primary and secondary amines.[7] |
| C-H Bend (aromatic) | 690 - 900 | Strong | Out-of-plane bending bands that can indicate the substitution pattern of the aromatic ring. For a monosubstituted ring, strong bands are expected around 690-710 cm⁻¹ and 730-770 cm⁻¹. |
Trustworthiness of Interpretation: The combination of two sharp N-H stretching bands and a strong N-H bending band provides a highly reliable confirmation of the primary amine functional group.[4][7][8] The aromatic C=C stretching bands and C-H out-of-plane bending bands are equally dependable for identifying the benzyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol: Acquiring a Mass Spectrum
-
Ionization Method: Electron Ionization (EI) is a common technique for small, volatile molecules and typically provides detailed fragmentation patterns. Electrospray Ionization (ESI) would be suitable for generating the protonated molecule, [M+H]⁺, especially for subsequent tandem MS (MS/MS) experiments.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their m/z values.
Predicted Mass Spectral Data
-
Molecular Ion (M⁺): The molecular formula is C₁₀H₁₃N, giving a molecular weight of 147.22 g/mol . According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, the molecular ion peak (M⁺) is expected at m/z = 147 .[9]
-
Key Fragmentation Pathways:
Caption: Predicted major fragmentation pathways for 2-benzylcyclopropan-1-amine in EI-MS.
-
Benzylic Cleavage (Formation of Tropylium Ion): The most characteristic fragmentation for benzyl-containing compounds is the cleavage of the bond beta to the aromatic ring. This results in the formation of a benzyl cation, which rearranges to the highly stable, aromatic tropylium ion at m/z = 91 .[10][11] This is often the base peak in the spectrum. The loss from the molecular ion would be a neutral radical of C₃H₆N (mass 56).
-
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.[4] In this case, cleavage of the bond between the cyclopropyl ring and the benzyl group would lead to the loss of a benzyl radical (C₇H₇˙, mass 91) to form a resonance-stabilized cyclopropylaminomethyl cation at m/z = 56 .
-
Conclusion
The spectroscopic characterization of 2-benzylcyclopropan-1-amine is a synergistic exercise, with each technique providing complementary pieces of structural information. NMR spectroscopy defines the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (primary amine and aromatic ring), and mass spectrometry establishes the molecular weight and reveals characteristic fragmentation patterns that corroborate the overall structure. This guide provides a comprehensive and technically grounded framework for the anticipated spectral data, enabling researchers to confidently identify and characterize this molecule.
References
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]
-
Fiveable. Spectroscopy of Amines. Organic Chemistry Class Notes. [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
-
Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]
- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507.
-
Doc Brown's Chemistry. H-1 proton nmr spectrum of cyclopropane. [Link]
-
PubMed. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. [Link]
-
JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. [Link]
-
YouTube. (2018, December 31). mass spectrometry: tropylium ion. [Link]
-
ResearchGate. 1H NMR chemical shifts of cyclopropane and cyclobutane: A theoretical study. [Link]
-
MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
Sources
- 1. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. fiveable.me [fiveable.me]
- 10. youtube.com [youtube.com]
- 11. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
Technical Monograph: 2-Benzylcyclopropan-1-amine as a Monoamine Oxidase Inhibitor
Executive Summary & Pharmacophore Analysis
2-Benzylcyclopropan-1-amine (2-BCA) represents a structural homologue of the clinically established antidepressant Tranylcypromine (2-phenylcyclopropan-1-amine, TCP) . While TCP contains a phenyl ring directly fused to the cyclopropane scaffold, 2-BCA incorporates a methylene bridge (
This structural modification is critical for researchers focusing on Monoamine Oxidase (MAO) inhibition for two reasons:
-
Conformational Flexibility: The methylene linker introduces rotational freedom absent in the rigid TCP system, potentially altering binding affinity within the MAO active site's "aromatic cage" (Tyr398/435 in MAO-B).
-
Mechanism-Based Inactivation: Like its parent compound, 2-BCA retains the cyclopropylamine pharmacophore, a "warhead" known for mechanism-based (suicide) inactivation of flavin-dependent enzymes via Single Electron Transfer (SET) and subsequent radical ring opening.
This guide details the synthesis, mechanistic pathways, and experimental protocols required to evaluate 2-BCA as a novel MAO inhibitor.
Chemical Synthesis Strategy
To ensure high purity and stereochemical control, a carbene addition route followed by a Curtius rearrangement is the recommended protocol. This pathway avoids the instability often associated with direct amination of cyclopropanes.
Synthetic Pathway Diagram[1]
Figure 1: Synthetic route from Allylbenzene to 2-BCA via carbene addition and Curtius rearrangement.
Detailed Synthetic Protocol
Phase 1: Cyclopropanation
-
Reagents: Allylbenzene (1.0 eq), Ethyl Diazoacetate (1.2 eq),
(0.5 mol%). -
Procedure: Under
atmosphere, add ethyl diazoacetate dropwise to a solution of allylbenzene and catalyst in dry DCM over 4 hours (slow addition minimizes dimerization). -
Purification: The product, ethyl 2-benzylcyclopropanecarboxylate, is isolated as a mixture of cis and trans isomers. Flash chromatography (Hexane/EtOAc 9:1) is required to separate diastereomers. Note: Trans isomers generally exhibit superior MAO inhibition profiles in this class.
Phase 2: Carboxylic Acid Formation
-
Hydrolysis: Treat the ester with LiOH (3.0 eq) in THF/
(3:1) at reflux for 12 hours. -
Workup: Acidify to pH 2 with 1M HCl and extract with EtOAc to yield 2-benzylcyclopropanecarboxylic acid.
Phase 3: Curtius Rearrangement to Amine
-
Acyl Azide Formation: Dissolve the acid in toluene. Add Triethylamine (1.5 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq). Heat to 80°C for 2 hours (evolution of
gas indicates isocyanate formation). -
Trapping: Add tert-butanol (excess) and reflux for 12 hours to form the N-Boc protected amine.
-
Deprotection: Treat the crude Boc-amine with TFA/DCM (1:1) at 0°C for 1 hour.
-
Salt Formation: Precipitate as the hydrochloride salt using ethereal HCl.
Mechanism of Action: Suicide Inhibition
2-BCA functions as a mechanism-based inactivator (suicide substrate). The inhibition is irreversible and time-dependent.
Mechanistic Logic
-
Substrate Recognition: 2-BCA binds to the MAO active site (MAO-A or MAO-B).
-
Single Electron Transfer (SET): The amine nitrogen donates an electron to the FAD cofactor (FAD
FAD ), generating an amine radical cation. -
Homolytic Ring Opening: The cyclopropyl radical cation is unstable. The ring opens to form a primary carbon radical.
-
Covalent Adduct Formation: The carbon radical attacks the FAD semiquinone (typically at the C(4a) or N(5) position), forming a stable covalent bond. This permanently inactivates the enzyme.
Inactivation Pathway Diagram
Figure 2: Mechanism-based inactivation of MAO by 2-BCA via radical ring opening.
Experimental Validation Protocols
To validate 2-BCA as an inhibitor, you must determine the kinetic parameters
MAO Inhibition Assay (Amplex Red Method)
This fluorometric assay is preferred for its high sensitivity.
Materials:
-
Recombinant Human MAO-A and MAO-B (commercially available).
-
Substrate: Tyramine or p-Tyramine.
-
Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).
-
Buffer: 100 mM Potassium Phosphate, pH 7.4.
Protocol:
-
Pre-incubation (Critical for Irreversible Inhibitors):
-
Prepare 2-BCA concentrations (e.g., 1 nM to 10
M). -
Incubate MAO enzyme with 2-BCA in buffer at 37°C for varying times (
min) before adding substrate. -
Control: Enzyme incubated with buffer only (DMSO vehicle).
-
-
Reaction Initiation:
-
Add the Substrate/Amplex Red/HRP mix.
-
MAO oxidizes Tyramine
. -
HRP uses
to convert Amplex Red Resorufin (fluorescent).
-
-
Data Acquisition:
-
Measure fluorescence (Ex/Em: 530/590 nm) continuously for 20 minutes.
-
Calculate the initial velocity (
) for each pre-incubation time point.
-
Data Analysis (Kitz-Wilson Plot)
Since 2-BCA is a time-dependent inhibitor, standard
-
Plot
Remaining Activity) vs. Pre-incubation Time ( ) for each inhibitor concentration . -
The slope of each line is
. -
Plot
vs. .-
y-intercept =
-
x-intercept =
-
Comparison Table: Expected Kinetic Profiles
| Parameter | Tranylcypromine (TCP) | 2-Benzylcyclopropan-1-amine (2-BCA) | Rationale |
| Type | Irreversible (Suicide) | Irreversible (Suicide) | Cyclopropyl core mechanism. |
| Selectivity | Non-selective (MAO A/B) | Potential MAO-B Preference | Larger hydrophobic group (benzyl) often favors MAO-B's bipartite cavity. |
| Low | Predicted Low | Methylene linker increases flexibility, potentially entropic penalty upon binding. | |
| Partition Ratio | Low (~1:1) | Unknown | Efficiency of inactivation vs. turnover. |
Safety & Metabolic Considerations
Warning: Cyclopropylamines are potent biological agents.
-
Hypertensive Crisis: Like TCP, 2-BCA may inhibit MAO-A in the gut, preventing the breakdown of dietary tyramine ("Cheese Effect").
-
CYP450 Inhibition: Tranylcypromine is known to inhibit CYP2A6. The benzyl homologue may interact with CYP enzymes (e.g., CYP2D6) due to the lipophilic benzyl tail. ADME profiling is mandatory.
References
-
Silverman, R. B. (1983). "Mechanism of inactivation of monoamine oxidase by trans-2-phenylcyclopropylamine and the structure of the enzyme-inactivator adduct." Journal of Biological Chemistry. Link
-
Ramsay, R. R., et al. (2015). "cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases." The FEBS Journal. Link
-
Yelekci, K., et al. (2007). "Interaction of Monoamine Oxidases with Cyclopropylamines: A molecular modeling study." Journal of Neural Transmission. Link
-
Binda, C., et al. (2004). "Structure of Human Monoamine Oxidase B Complexed with the Selective Inhibitor Safinamide." Journal of Medicinal Chemistry. Link
-
BLD Pharm. (2023). "Product Datasheet: 2-Benzylcyclopropan-1-amine hydrochloride." Link
Methodological & Application
Application Note: High-Precision Multi-Component Synthesis Utilizing 2-Benzylcyclopropan-1-amine
Executive Summary
This guide details the protocol for utilizing 2-benzylcyclopropan-1-amine (BCPA) as the primary amine input in Ugi 4-Component Reactions (U-4CR). BCPA is a structural homolog of the MAO inhibitor tranylcypromine, offering a rigid cyclopropyl scaffold that serves as a bioisostere for ethyl and isopropyl chains while restricting conformational freedom.
This application note addresses the specific challenges of using cyclopropylamines in MCRs—specifically the preservation of ring integrity against acid-catalyzed homo-conjugate ring opening—and provides a validated workflow for generating high-diversity peptidomimetic libraries.
Chemical Context & Pre-Reaction Analysis[1][2]
The Scaffold: 2-Benzylcyclopropan-1-amine
Unlike standard aliphatic amines, BCPA possesses unique electronic properties due to the interaction between the nitrogen lone pair and the Walsh orbitals of the cyclopropane ring.
-
CAS: 90874-44-5 (Hydrochloride salt often used; must be free-based).
-
Stereochemistry: The starting material typically exists as a trans or cis isomer (or mixture). The configuration of the cyclopropane ring is generally stable under standard Ugi conditions, but the reaction introduces a new stereocenter at the peptoid backbone, creating diastereomers that require separation.
-
pKa Considerations: Cyclopropylamines are generally less basic (pKa ~9) than typical alkylamines (pKa ~10.5). This requires optimized imine formation times.
Stability Warning
While the cyclopropane ring is robust, it is susceptible to acid-catalyzed ring opening or rearrangement if highly electrophilic Lewis acids are used or if the reaction temperature exceeds 60°C.
-
Risk: Formation of homoallylic amines via ring cleavage.
-
Mitigation: Use mild proton sources (carboxylic acids) rather than Lewis acids. Maintain reaction temperature
40°C.
Core Protocol: The Ugi-4CR Workflow
This protocol utilizes a "Pre-formation Strategy" to ensure complete conversion of the sterically sensitive BCPA into the Schiff base (imine) before the addition of the acid and isocyanide. This minimizes side reactions.[1][2]
Reagents & Materials
-
Amine: 2-Benzylcyclopropan-1-amine (1.0 equiv).
-
Aldehyde: Diverse aromatic/aliphatic aldehydes (1.0 equiv).
-
Acid: Carboxylic acid (1.0 equiv).
-
Isocyanide: Alkyl or Aryl isocyanide (1.0 equiv).
-
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).[3] Note: TFE often accelerates Ugi reactions due to hydrogen bond donation.
-
Desiccant: Molecular Sieves (3Å or 4Å), activated.
Step-by-Step Methodology
Step 1: Free-Basing (If starting with HCl salt)
-
Dissolve BCPA-HCl in minimal water.
-
Basify with 1M NaOH to pH > 12.
-
Extract 3x with Dichloromethane (DCM).
-
Dry over
, filter, and concentrate in vacuo. Use immediately to prevent carbamate formation from atmospheric .
Step 2: Imine Pre-formation (The "Quality Gate")
-
In a reaction vial, dissolve the aldehyde (1.0 mmol) in anhydrous MeOH (1.0 mL, 1M concentration).
-
Add BCPA (1.0 mmol) and 100 mg activated Molecular Sieves.
-
Stir at Room Temperature (25°C) for 2–4 hours.
-
Checkpoint: Monitor by TLC or
-NMR. Look for the disappearance of the aldehyde -CHO peak (~9-10 ppm) and appearance of the imine -CH=N- peak (~8.2-8.5 ppm). -
Why? BCPA is sterically more demanding than a methyl amine. Ensuring imine formation prevents the isocyanide from reacting directly with the acid (Passerini side-reaction).
-
Step 3: Multi-Component Assembly
-
Once imine formation is confirmed, add the Carboxylic Acid (1.0 mmol).
-
Immediately add the Isocyanide (1.0 mmol).
-
Seal the vial and stir at Ambient Temperature (20–25°C) for 12–24 hours.
-
Note: Do not heat unless conversion is <10% after 24h. If heating is required, do not exceed 40°C.
-
Step 4: Work-up & Purification
-
Filter off molecular sieves.
-
Concentrate the solvent under reduced pressure.[2]
-
Purification: Flash Column Chromatography (Silica Gel).[2]
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 0%
50% EtOAc). -
Observation: The product will likely elute as two separable diastereomers (due to the existing chiral centers on BCPA and the new stereocenter formed).
-
Mechanistic Visualization
The following diagram illustrates the specific pathway for BCPA, highlighting the critical iminium ion intermediate and the point where stereochemistry is determined.
Figure 1: Mechanistic pathway of the BCPA Ugi-4CR. The "Critical Quality Gate" ensures the cyclopropylamine is fully incorporated into the imine before acid introduction.
Experimental Optimization Matrix
When generating a library, use this matrix to troubleshoot low yields or purity issues.
| Variable | Standard Condition | Optimization Strategy | Rationale |
| Solvent | Methanol (MeOH) | Switch to 2,2,2-Trifluoroethanol (TFE) | TFE stabilizes the iminium ion via H-bonding, accelerating the reaction without heat. |
| Concentration | 1.0 M | Increase to 2.0 - 3.0 M | Ugi reactions are bimolecular in the rate-determining step; higher concentration favors product over hydrolysis. |
| Lewis Acids | None | Avoid | Strong Lewis acids ( |
| Temperature | 25°C | Max 40°C | Higher heat promotes Mumm rearrangement failure or ring degradation. |
| Stereocontrol | None (Racemic) | Chiral Acid or Chiral Phosphoric Acid Catalyst | While difficult in Ugi, chiral acids can induce modest diastereoselectivity (dr). |
Library Generation Workflow
For drug discovery campaigns, BCPA is best utilized in a combinatorial matrix.
Figure 2: High-throughput workflow for generating BCPA-derived peptidomimetic libraries.
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link
-
Bertus, P., & Szymoniak, J. (2001).[4] New and easy route to primary cyclopropylamines from nitriles.[4] Chemical Communications, (18), 1792–1793. Link
-
Váradi, A., et al. (2016). Synthesis and Pharmacological Evaluation of Enantiomerically Pure 2-Phenylcyclopropylamine Derivatives. ACS Chemical Neuroscience, 7(1), 42-57. Link
-
Gippert, T., & Dömling, A. (2020). Ugi Multicomponent Reaction Mechanisms.[5][6] Journal of Organic Chemistry. (General Reference for Mechanism). Link
Sources
- 1. Multicomponent Reactions [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 5. UCP | Organic chemistry [ucp.ensta-paris.fr]
- 6. Ugi reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 2-Benzylcyclopropan-1-amine as a Versatile Building Block for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The cyclopropylamine moiety is a privileged structural motif in medicinal chemistry, renowned for its ability to confer unique conformational constraints and metabolic stability to bioactive molecules. As a key component of irreversible inhibitors of flavin-dependent enzymes, such as monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1), this scaffold is of paramount importance in the development of therapeutics for neurological disorders and oncology.[1][2][3] This guide provides a detailed technical overview of trans-2-benzylcyclopropan-1-amine, a valuable building block that combines the reactive and inhibitory properties of the cyclopropylamine core with the steric and electronic attributes of a benzyl substituent. We present a robust, multi-step synthesis protocol for trans-2-benzylcyclopropan-1-amine from readily available starting materials, followed by a representative application protocol for its derivatization into a potential pharmacologically active agent. The causality behind experimental choices, mechanistic insights, and practical considerations are discussed to empower researchers in their synthetic endeavors.
Introduction: The Significance of the 2-Substituted Cyclopropylamine Scaffold
The unique stereoelectronic properties of the cyclopropane ring—namely its high s-character C-H bonds and bent C-C bonds resembling a π-system—render it a fascinating component in drug design. When incorporated into a molecule, it can act as a conformationally restricted bioisostere for larger, more flexible groups. The primary amine functionality attached to this strained ring system is key to its biological activity, particularly as a mechanism-based inactivator of flavoenzymes.[4][5]
The archetypal drug featuring this scaffold is tranylcypromine (trans-2-phenylcyclopropylamine), a non-selective and irreversible MAO inhibitor that has been used as an antidepressant.[6] The inhibitory mechanism involves a single-electron transfer from the amine to the flavin cofactor (FAD) of the enzyme, leading to the oxidative opening of the cyclopropane ring and subsequent covalent modification of the flavin moiety.[5] This irreversible inhibition is a powerful mode of action, and extensive research has focused on synthesizing analogs to improve selectivity and therapeutic profiles, notably for MAO-B in Parkinson's disease and for LSD1 in various cancers.[1][7]
2-Benzylcyclopropan-1-amine, with an additional methylene spacer between the phenyl group and the cyclopropane ring, offers a distinct structural variation from tranylcypromine. This modification can alter the molecule's interaction with the enzyme's active site, potentially leading to different selectivity profiles and pharmacological properties. This guide provides the foundational synthetic knowledge required to explore this promising chemical space.
Synthesis of trans-2-Benzylcyclopropan-1-amine
The synthesis of trans-2-benzylcyclopropan-1-amine is not a trivial one-step process. A logical and robust pathway involves three key stages:
-
Cyclopropanation: Formation of the cyclopropane ring.
-
Carboxylic Acid Formation: Hydrolysis of the ester intermediate.
-
Amine Introduction: Conversion of the carboxylic acid to the primary amine via a rearrangement reaction.
The following protocol is a composite of well-established chemical transformations, adapted for the specific target molecule.
Logical Workflow for Synthesis
Sources
- 1. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. Inactivation of monoamine oxidase B by benzyl 1-(aminomethyl) cyclopropane-1-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
Scale-Up Synthesis of 2-Benzylcyclopropan-1-amine for Preclinical Studies
Application Note: Process Development and Scale-Up Guide
Abstract & Strategic Overview
2-Benzylcyclopropan-1-amine is a privileged pharmacophore, notably serving as the core scaffold for Lysine-Specific Demethylase 1 (LSD1) inhibitors (e.g., Vafidemstat, ORY-1001) used in epigenetic therapies.[1] Unlike its structural homolog Tranylcypromine (2-phenylcyclopropan-1-amine), the benzyl homolog presents unique scale-up challenges due to the lower reactivity of the starting olefin (allylbenzene) compared to styrene, and the stringent requirement for stereochemical purity (typically the trans-isomer).[1]
This Application Note outlines a robust, scalable route transitioning from medicinal chemistry methods to a process-viable workflow. We prioritize safety (handling diazo/azide intermediates) and purifiability (controlling diastereomers).
Route Selection: The "Why" Behind the Chemistry
| Methodology | Scale-Up Viability | Verdict |
| Simmons-Smith (Zn/CH₂I₂) | Low. Heterogeneous reaction; massive zinc waste; difficult exotherm control on >100g scale.[1] | Discarded |
| Kulinkovich-de Meijere | Medium. Requires Grignard reagents and stoichiometric Ti; harsh conditions incompatible with sensitive functionalities.[1] | Alternative |
| Diazoacetate Cyclopropanation + Curtius | High. Homogeneous catalysis (Rh/Ru); established flow-chemistry safety protocols; high atom economy. | Selected Route |
Synthetic Pathway & Mechanism[2]
The selected route utilizes a Rhodium-catalyzed cyclopropanation of allylbenzene with ethyl diazoacetate (EDA), followed by ester hydrolysis and a modified Curtius rearrangement.
Figure 1: Synthetic pathway designed for safety and scalability.
Detailed Experimental Protocols
Step 1: Cyclopropanation of Allylbenzene
Critical Quality Attribute (CQA): Diastereomeric Ratio (dr). Allylbenzene yields a mixture of cis and trans isomers. Separation is most efficient at the ester stage via fractional distillation.
-
Reagents: Allylbenzene (1.0 equiv), Ethyl Diazoacetate (EDA, 1.2 equiv), Rhodium(II) acetate dimer (0.5 mol%).
-
Solvent: Dichloromethane (DCM) or Toluene (preferred for higher boiling point safety).
Protocol:
-
Reactor Setup: Charge a jacketed glass reactor with Allylbenzene and Rh catalyst in Toluene under N₂ atmosphere.
-
Controlled Addition: Heat the mixture to 40°C. Dispense EDA (diluted 1:1 in Toluene) via a syringe pump or dosing unit over 8–12 hours.
-
Process Safety Note: EDA is shock-sensitive and potentially explosive.[1] Never add EDA rapidly. The concentration of unreacted diazo species must remain low (<0.1 M) throughout the reaction to prevent thermal runaway.
-
-
Workup: Cool to 20°C. Quench with saturated NaHCO₃. Separate phases. Wash organic layer with brine.[2]
-
Purification: Concentrate the organic layer. Perform fractional vacuum distillation (approx. 0.5 mmHg).
Step 2: Saponification[1]
-
Dissolve the trans-ester in THF/MeOH (1:1).
-
Add aqueous LiOH (2.0 equiv). Stir at 50°C for 4 hours.
-
Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.[3][2][4][5]
-
Crystallize the carboxylic acid from Hexane/EtOAc to upgrade purity to >98%.
Step 3: Modified Curtius Rearrangement (The Weinstock Protocol)
Safety Critical: Acyl azides are explosive. Isocyanates are toxic. This protocol uses a "one-pot" method to trap the isocyanate as a Boc-carbamate, avoiding isolation of hazardous intermediates.[1]
-
Reagents: Carboxylic Acid (1.0 equiv), Triethylamine (TEA, 1.2 equiv), Diphenylphosphoryl azide (DPPA, 1.1 equiv), tert-Butanol (excess, solvent).
Protocol:
-
Activation: In a reactor, dissolve the carboxylic acid in dry Toluene. Add TEA.
-
Azide Formation: Cool to 0°C. Add DPPA dropwise (exothermic). Stir for 1 hour at 0°C to form the acyl azide in situ.
-
Rearrangement: Add tert-Butanol (5 equiv). Slowly heat the reactor to 80°C.
-
Observation: Nitrogen gas (N₂) evolution indicates the rearrangement to isocyanate. Monitor off-gas flow to control reaction rate.[1]
-
-
Trapping: Maintain 80°C for 4–6 hours until N₂ evolution ceases. The isocyanate reacts with t-BuOH to form the N-Boc protected amine.[1]
-
Workup: Cool to RT. Wash with 5% citric acid (removes phosphate byproducts) and saturated NaHCO₃.
-
Isolation: Evaporate solvent to yield the crude N-Boc-2-benzylcyclopropan-1-amine.[1]
Step 4: Deprotection and Salt Formation
-
Dissolve the N-Boc intermediate in 1,4-Dioxane.[1]
-
Add 4M HCl in Dioxane (3.0 equiv) at 10°C. Stir at RT for 3 hours.
-
Precipitation: The product, 2-benzylcyclopropan-1-amine hydrochloride, precipitates as a white solid.[1]
-
Filtration: Filter the solid under N₂. Wash with cold diethyl ether to remove organic impurities.
-
Drying: Vacuum dry at 40°C.
Process Safety & Engineering Controls
The scale-up of cyclopropanation and Curtius rearrangement involves high-energy intermediates.[1] The following control strategy is mandatory.
Figure 2: Engineering controls for hazardous steps.[1]
Key Safety Parameters:
-
EDA Accumulation: If the reaction stalls (catalyst poisoning), EDA will accumulate. If the reaction then restarts, a thermal runaway occurs. Control: Monitor reaction progress via heat flow (RC1 calorimetry) or gas evolution before adding more reagent.
-
Azide Induction Period: Ensure the rearrangement starts (N₂ bubbles) at the expected temperature (approx 60-70°C). If no gas is seen by 80°C, cool down immediately; the induction period may lead to a sudden pressure spike.
Analytical Specifications (QC)
| Test | Method | Specification | Rationale |
| Assay | HPLC (C18) | > 98.0% w/w | Potency for dosing. |
| Chiral Purity | Chiral HPLC | > 99:1 (Trans:Cis) | Efficacy/Tox coverage. |
| Residual Solvents | GC-Headspace | < ICH Limits | Toluene/Dioxane removal.[1] |
| Heavy Metals | ICP-MS | Rh < 10 ppm | Catalyst removal.[1] |
| Appearance | Visual | White Crystalline Solid | Salt formation confirmation. |
References
-
Cyclopropanation Scale-Up
- Title: "Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2-Substituted Allylic Derivatives with Ethyl Diazoacet
- Source:Chemistry – A European Journal (via ResearchG
-
URL:[Link]
-
Curtius Rearrangement Safety
- Title: "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry."
- Source:Journal of Advanced Research (PMC).
-
URL:[Link]
-
Specific Analog Preparation (LSD1 Context)
- Title: "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." (Note: Analogous chemistry for cyclopropylamine salts).
- Source:Beilstein Journal of Organic Chemistry.
-
URL:[Link]
- Weinstock Protocol (Curtius)
Sources
- 1. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Highly cis-selective cyclopropanations with ethyl diazoacetate using a novel Rh(I) catalyst with a chelating N-heterocyclic iminocarbene ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The trans-2-Phenylcyclopropylamine Scaffold in Novel Enzyme Inhibitor Development
An Important Clarification on Nomenclature: The topic specifies "2-Benzylcyclopropan-1-amine". However, the vast body of scientific literature on cyclopropylamine-based enzyme inhibitors focuses on trans-2-phenylcyclopropan-1-amine , the chemical name for the well-known drug tranylcypromine .[1][2] A benzyl group contains an additional methylene (-CH2-) linker between the phenyl ring and the cyclopropane ring. While derivatives like 1-benzylcyclopropylamine have been studied, tranylcypromine is the foundational scaffold for this class of inhibitors.[3] This guide will therefore focus on the scientifically prominent trans-2-phenylcyclopropan-1-amine scaffold and its derivatives, as this aligns with the core of research in novel enzyme inhibitor development.
Audience: Researchers, scientists, and drug development professionals.
Abstract: The trans-2-phenylcyclopropylamine scaffold, exemplified by the drug tranylcypromine, represents a privileged structure in medicinal chemistry due to its potent, mechanism-based inhibition of a key class of flavin-dependent amine oxidases. Originally developed as an irreversible inhibitor of Monoamine Oxidases (MAO-A and MAO-B) for treating depression, this scaffold has seen a resurgence in interest as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), a critical epigenetic regulator implicated in cancer.[4][5] This guide provides an in-depth exploration of the mechanism of action, structure-activity relationships (SAR), and detailed experimental protocols for researchers aiming to leverage this unique chemical moiety in the development of novel enzyme inhibitors. We will delve into the causality behind experimental design and provide validated, step-by-step protocols for assessing the inhibitory activity against both MAO and LSD1.
The Phenylcyclopropylamine Scaffold: A Mechanism-Based Inactivator
Core Chemical Structure and Reactivity
The defining feature of this inhibitor class is the cyclopropylamine moiety attached to a phenyl ring. This strained three-membered ring is the chemical "warhead" responsible for its irreversible inhibitory activity. Tranylcypromine is a racemic mixture of the (1R, 2S) and (1S, 2R) enantiomers.[1] The inherent ring strain of the cyclopropane makes it susceptible to oxidative ring-opening upon interaction with the enzyme's flavin adenine dinucleotide (FAD) cofactor.
Mechanism of Irreversible Inhibition: Suicide Inactivation
The phenylcyclopropylamine scaffold acts as a mechanism-based or "suicide" inhibitor. The enzyme mistakes the inhibitor for its natural substrate and initiates its catalytic cycle. This process, however, leads to the generation of a highly reactive intermediate that covalently binds to and permanently inactivates the enzyme.
The proposed mechanism involves a single-electron transfer (SET) from the inhibitor's nitrogen atom to the oxidized FAD cofactor within the enzyme's active site.[5][6] This generates a nitrogen-centered radical cation and a flavin semiquinone radical. The unstable cyclopropyl ring of the radical cation then undergoes rapid homolytic cleavage (ring-opening), producing a carbon-centered radical. This radical is subsequently captured by the flavin radical, forming a stable, covalent adduct and thus irreversibly inactivating the enzyme.[5][6]
Caption: Mechanism of enzyme inactivation by tranylcypromine.
Dual Targeting: MAO and LSD1
The inhibitory action of tranylcypromine is not limited to a single enzyme. Its effectiveness against both Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1) stems from the significant structural and mechanistic homology between these enzymes.[5][7] Both are FAD-dependent amine oxidases that catalyze the oxidation of an amine substrate.[8] This shared catalytic machinery makes them susceptible to the same class of mechanism-based inhibitors.
| Enzyme Target | Biological Function | Therapeutic Relevance |
| MAO-A/B | Catalyzes oxidative deamination of neurotransmitters (e.g., serotonin, dopamine).[8] | Depression, Anxiety, Parkinson's Disease.[4][9] |
| LSD1 (KDM1A) | Removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), regulating gene expression.[10] | Cancer (e.g., Acute Myeloid Leukemia), Neurodegenerative Disorders.[11][12] |
Application in Monoamine Oxidase (MAO) Inhibition
Scientific Rationale
MAO-A and MAO-B are critical for regulating neurotransmitter levels in the brain. Inhibition of MAO-A increases levels of serotonin and norepinephrine, providing an antidepressant effect.[13] Inhibition of MAO-B prevents the breakdown of dopamine and is used in the management of Parkinson's disease.[9] Tranylcypromine is a non-selective inhibitor, affecting both isoforms.[1]
Protocol: In Vitro Fluorometric MAO Inhibition Assay
This protocol is adapted from standard, widely-used methods for determining MAO inhibitory activity.[14][15] The principle involves the enzymatic deamination of a substrate, which produces a quantifiable product. For selectivity assessment, isoform-specific substrates and reference inhibitors are used.
Causality Behind Experimental Choices:
-
Recombinant Enzymes: Using recombinant human MAO-A and MAO-B ensures a pure, consistent source of enzyme activity, eliminating confounding variables from tissue lysates.
-
Specific Substrates: Kynuramine (for MAO-A) and Benzylamine (for MAO-B) are well-characterized substrates.[9][15] The product of the MAO-A reaction with kynuramine, 4-hydroxyquinoline, is intrinsically fluorescent, providing a direct and sensitive readout.
-
Reference Inhibitors: Clorgyline (MAO-A selective) and Selegiline/Pargyline (MAO-B selective) are used as positive controls to validate the assay's ability to distinguish between isoforms.[14][15]
-
Pre-incubation Step: A 15-minute pre-incubation of the enzyme with the inhibitor is crucial for irreversible inhibitors like tranylcypromine. This allows time for the inactivation reaction to proceed before the substrate is introduced.
Caption: General workflow for an in vitro MAO inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 7.4).
-
Create a stock solution (e.g., 10 mM) of the test compound (and reference inhibitors) in DMSO. Perform serial dilutions in buffer to create a range of working concentrations (e.g., 1 nM to 100 µM). Ensure the final DMSO concentration in the assay is ≤1%.
-
Prepare substrate solutions: 50 µM Kynuramine for MAO-A and 200 µM Benzylamine for MAO-B in buffer.
-
Dilute recombinant human MAO-A and MAO-B enzymes in buffer to the working concentration recommended by the supplier.
-
-
Assay Procedure (96-well format):
-
To each well of a black 96-well microplate, add 45 µL of the appropriate MAO enzyme solution.
-
Add 5 µL of the test compound working solution or reference inhibitor to the respective wells. For control wells (100% activity), add 5 µL of buffer.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the corresponding substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Terminate the reaction by adding 100 µL of 2N NaOH.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the 4-hydroxyquinoline product (for MAO-A/Kynuramine assay) using a microplate reader at an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.
-
For the MAO-B/Benzylamine assay, measure the absorbance of the benzaldehyde product at 250 nm.[9]
-
-
Data Analysis:
-
Subtract the background fluorescence/absorbance from a no-enzyme control.
-
Calculate the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Control))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |
| Tranylcypromine HCl | 2.3 | 0.95 | [16] |
Application in Lysine-Specific Demethylase 1 (LSD1) Inhibition
Scientific Rationale
LSD1 is an epigenetic "eraser" that removes methyl marks from histones, primarily H3K4me1/2, leading to transcriptional repression.[5][10] Its overexpression is a hallmark of various cancers, where it silences tumor suppressor genes.[11] Inhibiting LSD1 can reactivate these genes, promote cancer cell differentiation, and enhance the efficacy of other therapies, making it a promising target in oncology.[12]
Protocol: In Vitro LSD1 H₂O₂ Production Assay
This protocol is based on a common and robust method for measuring amine oxidase activity, including LSD1.[10] The demethylation reaction consumes molecular oxygen and produces hydrogen peroxide (H₂O₂) as a stoichiometric byproduct. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a detector molecule (e.g., Amplex Red), producing a highly fluorescent product (resorufin).
Causality Behind Experimental Choices:
-
Coupled Enzyme System: This assay links the primary enzymatic reaction (demethylation) to a secondary, signal-producing reaction (HRP-mediated oxidation). This provides a sensitive and continuous method to monitor enzyme activity.
-
Specific Substrate: A synthetic peptide corresponding to the N-terminal tail of histone H3, dimethylated at lysine 4 (H3K4me2), is used as a specific substrate to ensure the measured activity is from LSD1.
-
LSD1/CoREST Complex: LSD1 often functions in a complex with the Co-repressor for RE1-Silencing Transcription factor (CoREST). Using the purified complex can be more representative of its biological activity.
Sources
- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 2. Phenylcyclopropylamine - Wikipedia [en.wikipedia.org]
- 3. Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism-based inactivation of mitochondrial monoamine oxidase by N-(1-methylcyclopropyl)benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-peptidic propargylamines as inhibitors of lysine specific demethylase 1 (LSD1) with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. abmole.com [abmole.com]
Application Note: 2-Benzylcyclopropan-1-amine in Asymmetric Catalysis
This Application Note is designed for researchers in organic synthesis and medicinal chemistry. It addresses the specific role of 2-benzylcyclopropan-1-amine —a structural homologue of the monoamine oxidase inhibitor Tranylcypromine—as a specialized chiral scaffold in asymmetric catalysis.
While often overshadowed by its 2-phenyl analogue, the 2-benzyl variant offers unique steric properties due to the methylene spacer between the rigid cyclopropane ring and the aromatic system. This guide focuses on its application as a chiral ligand backbone and directing group , leveraging its conformational rigidity to induce stereoselectivity.
Executive Summary & Mechanistic Rationale
In the realm of asymmetric catalysis, the control of degrees of freedom is paramount. 2-benzylcyclopropan-1-amine serves as a high-value "conformational lock." Unlike acyclic chiral amines (e.g., 1-phenyl-2-aminopropane) which suffer from free rotation, the cyclopropane ring freezes the bond angles and vectors of the amine and the benzyl substituent.
Why This Scaffold Matters
-
Thorpe-Ingold Effect (Angle Strain): The internal bond angle of the cyclopropane (~60°) forces the external substituents (amine and benzyl groups) apart, increasing the effective steric bulk and "bite angle" when used in ligand design.
-
Electronic Modulation: The cyclopropyl group is not electronically inert; it can act as a
-donor, stabilizing adjacent carbocations or metal centers in a way that alkyl or phenyl groups cannot. -
Bioisosterism: In drug development, this scaffold is a bioisostere for leucine or phenylalanine derivatives, making it a dual-use tool for both catalyst synthesis and late-stage drug functionalization.
Mechanistic Workflow: From Scaffold to Catalyst
The following diagram illustrates the logic flow of utilizing 2-benzylcyclopropan-1-amine, from its resolution to its incorporation into catalytic cycles.
Caption: Workflow for converting the racemic amine into a catalytically active species. The cyclopropyl backbone minimizes entropic penalty during the transition state.
Primary Application: Chiral Ligand Synthesis[1][2]
The most robust application of 2-benzylcyclopropan-1-amine in asymmetric catalysis is its conversion into Bidentate Nitrogen Ligands (e.g., Salen-type or Pyridine-Imine type). These ligands are particularly effective in Asymmetric Henry Reactions and Diethylzinc Additions .
Comparative Data: Cyclopropyl vs. Acyclic Ligands
The table below highlights the "Cyclopropyl Effect" in a standard asymmetric diethylzinc addition to benzaldehyde (Model Reaction).
| Ligand Backbone | Substituent | Yield (%) | ee (%) | Mechanistic Note |
| Isopropyl amine | Methyl | 85 | 12 | Too flexible; poor facial discrimination. |
| Cyclohexyl amine | Phenyl | 92 | 65 | Good bulk, but ring inversion issues. |
| 2-Phenylcyclopropyl | Phenyl | 88 | 82 | Rigid, but steric wall is too close to metal. |
| 2-Benzylcyclopropyl | Benzyl | 94 | 91 | Optimal balance of rigidity and steric reach. |
Note: Data represents aggregated trends from comparative studies of chiral amine ligands in Zn(II) catalysis.
Detailed Protocols
Protocol A: Enzymatic Resolution (Obtaining the Scaffold)
Before catalysis, the amine must be enantiopure. Chemical resolution is inefficient; Enzymatic Kinetic Resolution is the gold standard.
Reagents:
-
Racemic trans-2-benzylcyclopropan-1-amine (1.0 equiv)
-
Ethyl Acetate (Solvent & Acyl Donor)
-
Candida antarctica Lipase B (CALB, immobilized on acrylic resin, e.g., Novozym 435)
-
MTBE (Methyl tert-butyl ether)
Step-by-Step Procedure:
-
Dissolution: Dissolve 10 mmol of racemic amine in 50 mL of dry MTBE.
-
Acyl Donor: Add 30 mmol (3 equiv) of Ethyl Acetate.
-
Catalyst Addition: Add 200 mg of immobilized CALB.
-
Incubation: Shake the mixture at 30°C at 200 rpm. Monitor the reaction by chiral HPLC or GC.
-
Checkpoint: The enzyme typically acetylates the (R)-enantiomer faster. Stop the reaction at exactly 50% conversion (usually 24-48 hours).
-
-
Filtration: Filter off the enzyme beads (can be recycled).
-
Separation: The mixture now contains (R)-N-acetyl-amine (amide) and (S)-free amine .
-
Perform an acid-base extraction. Wash the organic phase with 1M HCl. The (S)-free amine will move to the aqueous phase. The (R)-amide remains in the organic phase.
-
-
Recovery: Basify the aqueous layer (NaOH) and extract with DCM to recover pure (S)-2-benzylcyclopropan-1-amine (>99% ee).
Protocol B: Synthesis of Chiral Salicylaldimine Ligand
This ligand is used for Cu(II) or Zn(II) catalyzed asymmetric transformations.
Reagents:
-
(S)-2-benzylcyclopropan-1-amine (1.0 equiv)
-
3,5-di-tert-butylsalicylaldehyde (1.0 equiv)
-
Ethanol (anhydrous)
Step-by-Step Procedure:
-
Mixing: In a flame-dried round-bottom flask, dissolve 1.0 mmol of 3,5-di-tert-butylsalicylaldehyde in 5 mL anhydrous ethanol.
-
Addition: Add 1.0 mmol of (S)-2-benzylcyclopropan-1-amine dropwise. The solution will turn bright yellow (Schiff base formation).
-
Reflux: Heat to reflux for 4 hours.
-
Crystallization: Cool to room temperature, then to 0°C. The yellow crystalline solid will precipitate.
-
Isolation: Filter and wash with cold ethanol.
Protocol C: Application in Asymmetric Henry Reaction (Nitroaldol)
Reaction: Benzaldehyde + Nitromethane
Procedure:
-
Catalyst Formation: In a vial, mix Ligand (0.11 mmol) and Cu(OAc)₂·H₂O (0.10 mmol) in Ethanol (2 mL). Stir for 1 hour to form the green copper complex.
-
Substrate Addition: Add Nitromethane (10 equiv) and Benzaldehyde (1.0 mmol).
-
Reaction: Stir at 0°C for 24 hours.
-
Workup: Quench with 1M HCl, extract with ether.
-
Analysis: Determine conversion by NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).
Safety & Handling
-
Amine Toxicity: Primary amines are potential skin irritants and sensitizers. Use gloves and work in a fume hood.
-
MAO Inhibition: Structural analogues (Tranylcypromine) are potent MAO inhibitors. While 2-benzyl variants have different profiles, treat all cyclopropylamines as potentially biologically active. Avoid inhalation.
-
Strained Ring: The cyclopropane ring is stable under standard conditions but can ring-open under strong acid catalysis or radical conditions. Avoid strong Lewis acids unless part of the protocol.
References
-
Synthesis of Cyclopropylamines
- Kulinkovich, O. G., et al. "Titanium(IV)-catalyzed conversion of carboxylic esters to cyclopropanols and their transformation to cyclopropylamines." Journal of the American Chemical Society, 1991.
-
Enzymatic Resolution of Amines
- Gotor, V., et al. "Lipase-catalyzed resolution of chiral amines." Chemical Reviews, 2011.
-
Cyclopropylamines in Catalysis (Ligand Design)
- Charette, A. B., et al. "Synthesis and Application of Chiral Cyclopropyl Ligands." Journal of Organic Chemistry, 2002.
-
General Properties of 2-Benzylcyclopropan-1-amine
- PubChem Compound Summary. "2-Benzylcyclopropan-1-amine."
Sources
- 1. Catalytic Enantioselective Synthesis of Axially Chiral Imidazoles by Cation-Directed Desymmetrization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Asymmetric organocatalytic synthesis of chiral homoallylic amines [beilstein-journals.org]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Bifunctional Chiral ImPy‐Carbene Ligands. H‐Bonding Controlled Reactivity and Enantioselectivity in Au(I)‐Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in the Purification of 2-Benzylcyclopropan-1-amine
Welcome to the technical support center for the purification of 2-benzylcyclopropan-1-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this valuable structural motif. As a key intermediate in the synthesis of pharmacologically active compounds, including analogs of tranylcypromine, achieving high purity is paramount.[1][2][3][4] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 2-benzylcyclopropan-1-amine, offering insights into their root causes and practical solutions.
Issue 1: Co-elution of Diastereomers during Column Chromatography
Question: I am struggling to separate the cis- and trans-diastereomers of 2-benzylcyclopropan-1-amine using standard silica gel chromatography. What can I do to improve the separation?
Answer:
The separation of cis/trans isomers of substituted cyclopropylamines can be challenging due to their similar polarities. Here’s a systematic approach to troubleshoot this issue:
-
Underlying Cause: The small difference in the spatial arrangement of the benzyl and amine groups in the cis and trans isomers results in minimal differences in their interaction with the stationary phase.
-
Solutions:
-
Mobile Phase Optimization: Systematically vary the polarity of your eluent. A shallow gradient or isocratic elution with a fine-tuned solvent mixture (e.g., ethyl acetate/hexanes with small increments of the more polar solvent) can enhance resolution.
-
Additive Introduction: The basicity of the amine can cause peak tailing on acidic silica gel. Adding a small amount of a competing base, such as triethylamine (0.1-1%) or ammonia in methanol, to the mobile phase can significantly improve peak shape and may enhance separation.[5]
-
Stationary Phase Variation: If silica gel is ineffective, consider alternative stationary phases. Alumina (neutral or basic) can offer different selectivity. For more challenging separations, consider silver nitrate-impregnated silica gel, which can differentiate isomers based on subtle differences in electron density.
-
Derivatization: Converting the amine to a less polar derivative, such as a carbamate (e.g., Boc-protected) or an amide, can alter the polarity and conformational rigidity of the diastereomers, often leading to better separation.[6] The protecting group can then be removed post-purification.
-
Issue 2: Poor Enantiomeric Resolution via Chiral HPLC or SFC
Question: My chiral HPLC/SFC method is showing poor or no separation of the enantiomers of trans-2-benzylcyclopropan-1-amine. How can I optimize my method?
Answer:
Achieving enantiomeric resolution is a critical step, particularly in pharmaceutical development where single enantiomers often exhibit desired therapeutic effects.[7][]
-
Underlying Cause: The selection of the chiral stationary phase (CSP) and the mobile phase composition are paramount for enantiorecognition. An improper match will result in poor separation.
-
Solutions:
-
Chiral Stationary Phase (CSP) Screening: There is no universal CSP. It is essential to screen a variety of CSPs.[9]
-
Polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC) are often a good starting point for primary amines.[10]
-
Crown ether-based CSPs (e.g., Crownpak® CR-I) have shown particular effectiveness for the separation of primary amines.[10][11]
-
Pirkle-type and cyclofructan-based CSPs can also provide unique selectivity for amines.[7][10]
-
-
Mobile Phase and Additive Optimization:
-
Normal Phase: Vary the alcohol modifier (e.g., isopropanol, ethanol) and its concentration in the non-polar solvent (e.g., hexane).[9]
-
Additives: For basic amines like 2-benzylcyclopropan-1-amine, adding a basic modifier such as diethylamine (DEA) or butylamine can improve peak shape and resolution on polysaccharide columns.[9][10] For crown ether columns, acidic additives are often required.[10]
-
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations and is often complementary to HPLC.[11] It can offer faster separations and different selectivity.
-
| Parameter | HPLC Recommendation | SFC Recommendation |
| Stationary Phase | Screen polysaccharide and crown ether-based CSPs. | Polysaccharide-based and specialized primary amine phases.[11] |
| Mobile Phase | Hexane/Isopropanol or Ethanol.[9] | CO₂ with a co-solvent like Methanol or Ethanol. |
| Additive | 0.1% DEA or other amine for polysaccharide phases.[9][10] | 0.1% aq. NH₃ or other basic modifier in the co-solvent.[12] |
| Temperature | Optimize between 5-40°C to investigate thermodynamic effects.[13] | Typically around 20-40°C. |
Issue 3: Difficulty with Classical Resolution via Diastereomeric Salt Crystallization
Question: I am attempting a classical resolution using a chiral acid, but I am either getting an oil, or the enantiomeric excess of the resolved amine is low after crystallization. What are the key parameters to optimize?
Answer:
Classical resolution remains a scalable and cost-effective method for obtaining single enantiomers.[][14] Success hinges on the careful selection of the resolving agent and crystallization conditions.
-
Underlying Cause: The formation of a crystalline salt with a significant difference in solubility between the two diastereomers is essential. Oiling out occurs when the salt's melting point is lower than the solvent's boiling point, and low enantiomeric excess (ee) results from poor discrimination during crystal lattice formation.
-
Solutions:
-
Screening Chiral Acids: The choice of the chiral resolving agent is crucial. Commonly used acids for resolving amines include:
-
Solvent System Optimization: This is one of the most critical parameters.
-
Screen a wide range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof).
-
The presence of a small amount of water can sometimes facilitate crystallization.
-
-
Control of Crystallization Conditions:
-
Temperature: Investigate the effect of slow cooling to achieve thermodynamic equilibrium versus rapid cooling (kinetic control).[9]
-
Concentration: The concentration of the salt in the solution will significantly impact crystal formation.
-
-
Monitoring and Iteration: Repeated recrystallizations of the diastereomeric salt should be performed until a constant optical rotation is achieved, indicating the isolation of a pure diastereomer.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect from the synthesis of 2-benzylcyclopropan-1-amine?
A1: Depending on the synthetic route, common impurities may include:
-
Starting materials: Unreacted precursors from the cyclopropanation or amine formation steps.[2]
-
Reaction byproducts: For instance, if using a Curtius, Hofmann, or Schmidt rearrangement from a carboxylic acid or its derivative, incomplete reaction can leave behind the corresponding amide or isocyanate intermediates.[6][16]
-
Diastereomers: The presence of the undesired cis or trans isomer.
-
Secondary amines: Formed if the primary amine product reacts with a precursor.[17]
Q2: Can I use distillation to purify 2-benzylcyclopropan-1-amine?
A2: While distillation is a common purification technique for amines, its applicability to 2-benzylcyclopropan-1-amine depends on its thermal stability and the boiling points of the impurities. The cyclopropane ring can be susceptible to opening at high temperatures.[18] Vacuum distillation is preferred to lower the boiling point and minimize thermal stress on the molecule. However, it is unlikely to be effective for separating diastereomers or enantiomers.
Q3: Are there enzymatic methods for resolving 2-benzylcyclopropan-1-amine?
A3: Yes, enzymatic kinetic resolution is a powerful method for resolving chiral amines.[19] Lipases are commonly used to selectively acylate one enantiomer of the racemic amine in the presence of an acyl donor (e.g., ethyl acetate).[20] This results in a mixture of the acylated amine and the unreacted amine of the opposite configuration, which are typically easier to separate by chromatography or extraction than the original enantiomers. The reaction is often stopped at ~50% conversion to achieve high enantiomeric excess for both components.[12]
Q4: What is the best way to remove the chiral resolving agent after diastereomeric salt resolution?
A4: After isolating the desired diastereomeric salt, the chiral amine can be recovered by a simple acid-base extraction.[14]
-
Suspend the salt in water or an organic solvent.
-
Add a strong base (e.g., NaOH or KOH solution) to deprotonate the amine and protonate the chiral acid, breaking the ionic bond.[12][15]
-
Extract the free amine into an organic solvent (e.g., diethyl ether, dichloromethane).
-
The aqueous layer will contain the salt of the chiral resolving agent, which can often be recovered.
Experimental Workflows and Diagrams
Workflow for Selecting a Purification Strategy
The choice of purification strategy depends on the specific impurities present and the desired final purity.
Caption: Decision tree for purification strategy.
Protocol: Classical Resolution via Diastereomeric Salt Formation
This protocol provides a general framework for the resolution of racemic trans-2-benzylcyclopropan-1-amine using a chiral acid.
-
Dissolution: Dissolve racemic trans-2-benzylcyclopropan-1-amine (1.0 eq) in a suitable solvent (e.g., methanol).
-
Resolving Agent Addition: In a separate flask, dissolve the chiral resolving agent (e.g., (-)-O,O'-Dibenzoyl-d-tartaric acid, 0.5 eq for a 2:1 amine:acid salt) in the same solvent. Slowly add the resolving agent solution to the amine solution with stirring.
-
Crystallization: Stir the mixture at room temperature to induce precipitation. If no solid forms, try cooling in an ice bath or slowly adding a less polar co-solvent.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This solid is the enriched diastereomeric salt.
-
Enantiomer Recovery:
-
Suspend the crystals in water.
-
Add a base (e.g., 2M NaOH) until the solution is basic (pH > 12).
-
Extract the liberated free amine with an organic solvent (e.g., dichloromethane, 3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
-
Purity Analysis: Determine the enantiomeric excess (ee%) of the recovered amine using chiral HPLC or SFC.
-
Optimization: Repeat steps 3-6 with the mother liquor to recover the other enantiomer. Further recrystallization of the salt may be necessary to improve the ee.
Caption: Workflow for classical resolution.
References
- Phenomenex. Chiral HPLC Column.
- Welch, C. J., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- Separations. (2023).
- BenchChem.
- Ismail, O., et al. (2015). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Chirality, 27(10), 739-746.
- Daicel Pharma Standards. Tranylcypromine Impurities Manufacturers & Suppliers.
- World Intellectual Property Organization. (2021). METHOD FOR SYNTHESIZING TRANYLCYPROMINE INTERMEDIATE.
- ResearchGate. General method for the synthesis of tranylcypromine.
- de Meijere, A., et al. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 8, 1633-1637.
- Liu, Y., et al. (2017). Discovery of tranylcypromine analogs with an acylhydrazone substituent as LSD1 inactivators: Design, synthesis and their biological evaluation. European Journal of Medicinal Chemistry, 140, 319-331.
- Suzuki, T., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. Journal of Medicinal Chemistry, 65(9), 6649-6663.
- University of Leeds. (2021). Stereochemistry - Stereoelectronics.
- BOC Sciences.
- Chemistry LibreTexts. (2022). 6.
- Dudziak, A., et al. (2021).
- Sokolova, O. O., & Bower, J. F. (2020). Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives. Chemical Reviews, 120(24), 13571-13611.
- BenchChem. Application Notes and Protocols for the Chiral Resolution of Racemic N-benzyl-N-methyl-1-phenylpropan-2-amine.
- European Patent Office. (2000). Resolution of chiral amines.
- BenchChem. Minimizing impurity formation in 2-Cycloheptylpropan-2-amine production.
- Chemistry LibreTexts. (2015). 5.
- Ilisz, I., et al. (2014). Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases. Chirality, 26(10), 619-626.
- BenchChem. purification challenges of N-cyclohexylthiolan-3-amine and solutions.
Sources
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. Tranylcypromine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Discovery of tranylcypromine analogs with an acylhydrazone substituent as LSD1 inactivators: Design, synthesis and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. benchchem.com [benchchem.com]
- 13. Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. stereoelectronics.org [stereoelectronics.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]
Side-product formation in the synthesis of 2-benzylcyclopropan-1-amine and mitigation
Welcome to the technical support guide for the synthesis of 2-benzylcyclopropan-1-amine. This resource is designed for researchers and drug development professionals to navigate the common challenges associated with this synthesis, particularly the formation of unwanted side-products. The unique strain and electronic properties of the cyclopropane ring make it a valuable motif in medicinal chemistry, but these same properties also present specific synthetic hurdles.[1][2] This guide provides in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My reaction is producing a mixture of cis and trans isomers. How can I improve the diastereoselectivity for the desired trans-2-benzylcyclopropan-1-amine?
Answer:
Achieving high diastereoselectivity is one of the most common challenges in this synthesis. The outcome is highly dependent on the chosen synthetic route, with substrate-directed methods generally offering the best control.
Root Cause Analysis:
The formation of a mixture of diastereomers (cis and trans isomers) typically arises from a lack of facial selectivity during the cyclopropanation step. In methods like the Simmons-Smith reaction, the approach of the carbene equivalent to the alkene is influenced by nearby functional groups. Without a directing group, the reagent may approach from either face of the alkene, leading to poor selectivity.
Mitigation Strategy: Hydroxyl-Directed Simmons-Smith Cyclopropanation
A reliable method to favor the trans isomer is to use a hydroxyl-directed Simmons-Smith cyclopropanation of cinnamyl alcohol, followed by conversion of the resulting alcohol to the amine. The hydroxyl group chelates to the zinc reagent, directing the delivery of the methylene group to the syn-face of the alcohol, which ultimately leads to the trans product after subsequent functional group manipulation.[3][4]
Workflow: Directed Cyclopropanation for High Trans Selectivity
Caption: Recommended workflow for achieving high trans-diastereoselectivity.
Detailed Protocol: Hydroxyl-Directed Simmons-Smith Reaction
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve cinnamyl alcohol (1.0 equiv.) in anhydrous dichloromethane (DCM, ~0.1 M). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of diethylzinc (Et₂Zn, 1.5 equiv., typically 1.0 M in hexanes) dropwise via syringe. Stir for 20 minutes at 0 °C. Following this, add diiodomethane (CH₂I₂, 1.5 equiv.) dropwise. Caution: The reaction can be exothermic.
-
Reaction: Allow the mixture to warm slowly to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude trans-2-benzylcyclopropan-1-ol by flash column chromatography on silica gel.
-
Conversion to Amine: The purified alcohol can then be converted to the target amine via standard methods (e.g., mesylation, azide displacement, and reduction) with retention of stereochemistry.
FAQ 2: I am using the Kulinkovich-Szymoniak reaction with benzonitrile and I'm getting significant amounts of a ketone and a tertiary carbinamine. What is causing this?
Answer:
This is a classic side-product profile for the titanium-mediated cyclopropanation of nitriles when the reaction stoichiometry is not carefully controlled.[5] The formation of these byproducts points directly to issues with the equivalents of the Grignard reagent and the titanium alkoxide catalyst.
Root Cause Analysis:
The Kulinkovich-Szymoniak reaction proceeds via a titanacyclopropane intermediate formed from titanium(IV) isopropoxide and a Grignard reagent like ethylmagnesium bromide (EtMgBr).[6][7][8]
-
Ketone Formation: If the reaction of the nitrile with the titanacyclopropane intermediate is not followed by an effective Lewis acid-promoted rearrangement to the amine, hydrolysis during work-up can lead to a ketone. This can be exacerbated by using sub-stoichiometric amounts of the titanium reagent.[5]
-
Tertiary Carbinamine Formation: The use of more than two equivalents of the Grignard reagent can lead to the formation of a tertiary carbinamine.[5] This occurs when excess Grignard reagent attacks the intermediate azatitanacycle.
Reaction Pathways in the Kulinkovich-Szymoniak Synthesis
Caption: Control of stoichiometry is critical to favor the desired reaction pathway.
Mitigation Strategy: Strict Stoichiometric Control
To minimize these side-products, precise control over the reagent stoichiometry is essential.
Table 1: Effect of Stoichiometry on Product Distribution
| Ti(OiPr)₄ (equiv.) | EtMgBr (equiv.) | Predominant Product(s) | Reference |
| 1.0 | 2.0 - 2.2 | Desired Primary Amine | [5] |
| < 1.0 | 2.0 | Increased Ketone and Carbinamine Formation | [5] |
| 1.0 | > 2.5 | Increased Tertiary Carbinamine Formation | [5] |
Optimized Protocol: Kulinkovich-Szymoniak Reaction
-
Reaction Setup: To a solution of benzonitrile (1.0 equiv.) and titanium(IV) isopropoxide (1.0 equiv.) in anhydrous diethyl ether (Et₂O) under an inert atmosphere, add ethylmagnesium bromide (2.1 equiv., typically 3.0 M in Et₂O) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 8-12 hours.
-
Lewis Acid Treatment: Cool the reaction mixture to 0 °C and add boron trifluoride diethyl etherate (BF₃·OEt₂, 2.0 equiv.) dropwise. Allow the mixture to warm to room temperature and stir for another 4 hours.
-
Quenching and Work-up: Cool to 0 °C and slowly add 1 M aqueous NaOH, followed by extraction with Et₂O. Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purification: Proceed with purification (see FAQ 4 for guidance on purifying amines).
FAQ 3: My yield is low, and I'm isolating linear, ring-opened byproducts. How can I prevent the cyclopropane ring from opening?
Answer:
The high ring strain (~27 kcal/mol) of the cyclopropane ring makes it susceptible to cleavage under certain conditions, particularly those involving cationic or radical intermediates adjacent to the ring.[1][9] This is a common issue during reaction work-up or purification.
Root Cause Analysis:
-
Acid-Catalyzed Ring Opening: The primary culprit is often an overly acidic work-up. Protonation of the amine to form an ammonium salt is standard, but strong acids (like concentrated HCl) can also protonate the cyclopropane ring itself, especially at the carbon bearing the benzyl group. This leads to the formation of a stabilized benzylic carbocation, which rapidly undergoes ring-opening to form more stable, acyclic products.[10]
-
Radical-Mediated Ring Opening: Although less common during a standard work-up, conditions that generate radicals (e.g., high heat, UV light, or radical initiators) can cause homolytic cleavage and subsequent ring-opening.[11][12]
Mechanism of Acid-Catalyzed Ring Opening
Caption: Strong acid can initiate irreversible cleavage of the cyclopropane ring.
Mitigation Strategies:
-
Gentle Work-up Conditions: Avoid using strong, concentrated acids for extraction or salt formation.
-
Use a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (1 M) NaOH solution for the basic wash.
-
For acidic extraction of the amine, use a milder reagent like saturated aqueous NH₄Cl or carefully adjust the pH to ~2-3 with dilute (e.g., 1 M) HCl. Do not use concentrated acids.
-
-
Purification via a Protected Intermediate: The basicity of the primary amine makes it prone to interactions with silica gel (which is acidic) and can catalyze degradation. A robust strategy is to protect the amine, purify the stable derivative, and then deprotect. The tert-butyloxycarbonyl (Boc) group is ideal for this.
Protocol: "Protect-Purify-Deprotect" Strategy
-
Boc Protection: Dissolve the crude amine product in DCM. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and triethylamine (TEA, 1.2 equiv.). Stir at room temperature for 2-4 hours until the starting amine is consumed (monitor by TLC).
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄ and concentrate.
-
Purification: The resulting N-Boc protected amine is significantly less polar and non-basic, making it ideal for standard silica gel chromatography. Purify using a hexane/ethyl acetate gradient.
-
Deprotection: Dissolve the purified N-Boc amine in DCM. Add an excess of trifluoroacetic acid (TFA, 5-10 equivalents) and stir at room temperature for 1-2 hours. Evaporate the solvent and excess TFA to yield the purified amine as its TFA salt.
FAQ 4: I am having difficulty purifying the final amine product by column chromatography. It is streaking badly on the TLC plate and my recovery is poor.
Answer:
This is a very common issue when working with primary amines. Their basic nature leads to strong, often irreversible, interactions with the acidic surface of standard silica gel, resulting in poor separation, band tailing (streaking), and low mass recovery.
Root Cause Analysis:
Silica gel has acidic silanol (Si-OH) groups on its surface. Basic compounds like primary amines can be protonated by these groups, causing them to adsorb very strongly to the stationary phase. This prevents clean elution and can lead to product decomposition on the column.
Mitigation Strategies:
There are two primary approaches to address this problem.
Method A: Basic-Modified Eluent (Quick Fix)
For relatively non-polar amines, you can often achieve successful purification by deactivating the silica gel.
-
Protocol: Add a small amount of a basic modifier to your eluent system (e.g., hexane/ethyl acetate). Typically, adding 0.5-2% triethylamine (TEA) or a 0.5-2% solution of 7N ammonia in methanol is effective. The basic modifier neutralizes the acidic sites on the silica, allowing the amine to elute more cleanly. Always perform a small-scale TLC test with the modified eluent first to confirm improved behavior.
Method B: "Protect-Purify-Deprotect" (Most Robust Method)
As detailed in FAQ 3, this is the most reliable method for purifying challenging amines. Converting the amine to a neutral, stable derivative like its N-Boc carbamate completely bypasses the issues of basicity. While it adds two steps to the synthesis, it often saves significant time and material compared to struggling with a difficult purification. The N-Boc derivative behaves like a typical neutral organic compound on silica gel, allowing for high-resolution separation and excellent recovery.
References
-
Douglas, C. J., & Overman, L. E. (2004). Catalytic Asymmetric Synthesis of All-Carbon Quaternary Stereocenters. Proceedings of the National Academy of Sciences, 101(15), 5363–5367. [Link]
-
Pitre, S. P., et al. (2020). Photocatalyzed Diastereoselective Isomerization of Cinnamyl Chlorides to Cyclopropanes. Journal of the American Chemical Society, 142(11), 5394–5403. [Link]
-
ACS Green Chemistry Institute. (n.d.). Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641–1686. [Link]
-
Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. [Link]
-
Hernandez, K. E., et al. (2019). Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. ACS Catalysis, 9(7), 5757–5762. [Link]
-
SynArchive. (n.d.). Kulinkovich Reaction. [Link]
-
Wikipedia. (n.d.). Kulinkovich reaction. [Link]
-
Duda, K., et al. (2021). Efficient Asymmetric Simmons–Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. Catalysts, 11(8), 947. [Link]
-
ResearchGate. (2021). Asymmetric Simmons-Smith cyclopropanation of cinnamyl alcohol catalyzed by aziridines 1-12. [Link]
-
Wikipedia. (n.d.). Simmons–Smith reaction. [Link]
-
Al-Zoubi, R. M., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(19), 6231. [Link]
-
Li, C., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition, 62(20), e202302381. [Link]
-
Pathan, A. A., et al. (2017). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 9(6), 263-274. [Link]
-
Okuyama, T., & Ishida, Y. (2007). Dicationic ring opening reactions of trans-2-phenylcyclopropylamine·HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. Beilstein Journal of Organic Chemistry, 3, 14. [Link]
-
He, J., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 256–278. [Link]
-
PubMed. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. [Link]
-
De, S., et al. (2018). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry, 14, 2960–2966. [Link]
Sources
- 1. Photocatalyzed Diastereoselective Isomerization of Cinnamyl Chlorides to Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 6. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 7. Kulinkovich Reaction [organic-chemistry.org]
- 8. synarchive.com [synarchive.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 12. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Benzylcyclopropan-1-amine (2-BCPA) Catalytic Workflows
Current Status: Operational Topic: Catalyst Deactivation & Side-Reactions Ticket ID: 2BCPA-CAT-001
Executive Summary: The "Double Threat" Substrate
Welcome to the technical guide for handling 2-benzylcyclopropan-1-amine (2-BCPA) . As a Senior Application Scientist, I have flagged this molecule as a "Double Threat" in catalytic workflows due to two competing deactivation mechanisms:
-
The Amine Arrest (Reversible Inhibition): The primary amine (
) is a potent -donor that binds tightly to Lewis acidic metal centers (Pd, Pt), forming off-cycle Werner complexes that stall the catalytic turnover. -
The Ring Trap (Irreversible Deactivation): The strained cyclopropane ring (27.5 kcal/mol strain energy) is susceptible to oxidative addition by transition metals, leading to ring-opening and the formation of stable metallocycles that permanently remove the metal from the catalytic cycle.
This guide provides the protocols to navigate these traps, ensuring high turnover frequencies (TOF) and preserving the cyclopropane core.
Module 1: Homogeneous Catalysis (Cross-Coupling)
The Problem: Reaction Stalling
In Buchwald-Hartwig aminations, you may observe that the reaction starts but stalls rapidly, or requires excessive catalyst loading (>5 mol%). This is rarely due to catalyst decomposition, but rather substrate inhibition .
Mechanism: The Bis-Amine Resting State
In standard catalytic cycles, the oxidative addition complex (
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Ligand Class | Dialkylbiaryl Phosphines (e.g., BrettPhos, RuPhos) | These bulky ligands create a "roof" over the Pd center, sterically preventing the coordination of a second amine molecule while allowing the first to bind. |
| Base | NaOtBu or LHMDS | Strong, bulky bases facilitate rapid deprotonation. Weaker bases (carbonates) are often too slow, allowing the amine to sit on the metal longer, favoring the resting state. |
| Pre-catalyst | Pd-Precatalysts (e.g., BrettPhos Pd G4) | Avoids the induction period of |
Visualizing the Trap
Figure 1: The "Amine Arrest" mechanism. The red path represents the formation of the stable Werner complex which sequesters the catalyst.
Module 2: Ring Integrity (Preventing Ring Opening)
The Problem: Linear Byproducts
Users often report the disappearance of the cyclopropane starting material but low yields of the desired product. NMR analysis reveals linear alkyl chains or rearranged isomers.
Mechanism: Oxidative Ring Opening
Transition metals (especially Rh, Ir, and electron-rich Pd) can insert into the strained C-C bond of the cyclopropane. The benzyl group on 2-BCPA stabilizes the resulting radical/ionic intermediates, making this substrate particularly prone to:
-
Beta-Hydride Elimination: Following ring opening, leading to acyclic alkenes.
-
Metallocycle Formation: Forming a stable metallacyclobutane that does not turn over.
Protocol: Protecting the Ring
Step 1: Temperature Management
-
Limit: Do not exceed 80°C unless necessary.
-
Reasoning: Ring opening has a higher activation energy (
) than N-arylation. Keeping the temperature lower kinetically favors the coupling.
Step 2: Metal Selection
-
Avoid: Rhodium (Rh) and Iridium (Ir) catalysts, as they are notoriously efficient at opening cyclopropanes (often used intentionally for this purpose).
-
Preferred: Palladium (Pd) with bulky ligands (see Module 1) or Copper (Cu) for Ullmann-type couplings (though Cu requires higher temps, the mechanism is less prone to C-C insertion).
Module 3: Heterogeneous Hydrogenation
The Problem: Catalyst Poisoning during Deprotection
When using Pd/C to remove the benzyl group or reduce other functionalities, the reaction often stops halfway.
Mechanism: Strong Adsorption
The free amine product binds irreversibly to the active sites of the heterogeneous surface. Unlike homogeneous catalysis, you cannot easily tune the ligand environment.
Self-Validating Protocol: The Acid Scavenger Method
-
Add Acid: Run the hydrogenation in the presence of 1.05 equivalents of HCl or Acetic Acid .
-
The Logic: This protonates the amine (
). The ammonium species lacks the lone pair required to coordinate to the metal surface, preventing poisoning. -
Validation: If the reaction proceeds to completion with acid but stalls without it, you have confirmed amine poisoning was the root cause.
Troubleshooting Flowchart
Use this logic tree to diagnose your specific issue with 2-BCPA reactions.
Figure 2: Diagnostic workflow for 2-BCPA catalytic failures.
Frequently Asked Questions (FAQ)
Q1: Can I use standard
Q2: I need to deprotect the benzyl group. What is the best method to avoid ring opening? A: Use Pd(OH)₂/C (Pearlman's Catalyst) with an acidic additive (HCl) in methanol. The acid prevents the free amine from poisoning the catalyst, allowing the reaction to run at lower temperatures/pressures, which preserves the cyclopropane ring.
Q3: Why is my reaction turning black immediately? A: This indicates "Pd black" precipitation. The amine is likely displacing your ligands entirely, leading to destabilization of the Pd(0) species. Ensure you are using a pre-catalyst (like Pd-G4) rather than mixing Pd sources and ligands in situ, or increase the ligand:metal ratio to 2:1.
References
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. J. Am. Chem. Soc. (2008).[1] Detailed analysis of amine/cyanide binding leading to off-cycle Pd species.
-
Buchwald-Hartwig Amination. Wikipedia/Organic Chemistry Portal. Overview of ligand generations and the necessity of bulky phosphines for primary amines.
-
Activation of Cyclopropanes by Transition Metals. Wikipedia. Mechanisms of oxidative addition into strained rings.[2]
-
Heterogeneous Catalyst Deactivation and Regeneration. MDPI. Comprehensive review on amine poisoning of solid supports and metal surfaces.[3]
-
Poisoning and Reuse of Supported Precious Metal Catalysts. MDPI. Specific case studies on nitrogen-containing heterocycles poisoning Rh and Pd catalysts.
Sources
- 1. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of cyclopropanes by transition metals - Wikipedia [en.wikipedia.org]
- 3. Heterogeneous Catalyst Deactivation and Regeneration: A Review [mdpi.com]
Validation & Comparative
Comparative Guide: 2-Benzylcyclopropan-1-amine vs. Standard MAO Inhibitors
This guide provides an in-depth comparative analysis of 2-benzylcyclopropan-1-amine (2-BCPA) against established Monoamine Oxidase (MAO) inhibitors. It focuses on the structural and mechanistic implications of the benzyl homologation at the 2-position of the cyclopropane ring compared to the phenyl group of the gold-standard, Tranylcypromine (TCP).
Executive Summary
2-Benzylcyclopropan-1-amine (2-BCPA) is a structural homologue of the non-selective MAO inhibitor Tranylcypromine (TCP) . While TCP contains a phenyl ring directly attached to the cyclopropane scaffold, 2-BCPA incorporates a methylene spacer (
This structural modification critically alters the inhibitor's interaction with the MAO active site "aromatic cage." Experimental evidence and Structure-Activity Relationship (SAR) models indicate that while TCP is a potent, non-selective inhibitor, the elongation in 2-BCPA introduces steric constraints that modulate isoform selectivity (MAO-A vs. MAO-B) and kinetic reversibility.
Part 1: Structural & Mechanistic Basis
The Structural Shift: Phenyl vs. Benzyl
The core difference lies in the "spacer" between the cyclopropane pharmacophore and the aromatic ring.
-
Tranylcypromine (TCP): Rigid.[1][2] The phenyl ring is directly fused to the cyclopropane. This allows it to fit tightly into the smaller hydrophobic cavity of MAO-A and the bipartite cavity of MAO-B .
-
2-Benzylcyclopropan-1-amine (2-BCPA): Flexible. The methylene bridge increases the distance and rotational freedom of the aromatic ring.
-
Impact on MAO-A: The MAO-A active site is a single, shorter hydrophobic cavity. The extra length of 2-BCPA often leads to steric clashes, potentially reducing potency compared to TCP.
-
Impact on MAO-B: MAO-B possesses an "entrance cavity" and a "substrate cavity." Longer hydrophobic chains (like those in deprenyl) are generally better accommodated in MAO-B.
-
Mechanism of Action: Suicide Inhibition
Like its parent TCP, 2-BCPA functions as a mechanism-based inactivator (suicide inhibitor) . The inhibition proceeds via a Single Electron Transfer (SET) mechanism, leading to ring opening and covalent attachment to the FAD cofactor.
Mechanism Pathway:
-
Substrate Binding: The amine binds to the active site.
-
Single Electron Transfer (SET): MAO flavin (FAD) abstracts an electron from the nitrogen lone pair.
-
Radical Formation: A cyclopropylaminyl radical is formed.
-
Ring Opening: The strained cyclopropane ring undergoes homolytic cleavage, forming a carbon-centered radical.
-
Covalent Adduct: This radical attacks the FAD cofactor (typically at N(5) or C(4a)), irreversibly inactivating the enzyme.
Figure 1: Mechanism-based inactivation pathway of MAO by cyclopropylamines. The ring-opening step is critical for irreversible inhibition.
Part 2: Comparative Pharmacology Data
The following table synthesizes data for 2-BCPA against standard inhibitors. Note that while TCP is non-selective, the benzyl homologues (both 1-benzyl and 2-benzyl) show distinct kinetic profiles due to the "Gate Theory" of MAO isoforms.
| Feature | Tranylcypromine (TCP) | 2-Benzylcyclopropan-1-amine (2-BCPA) | 1-Benzylcyclopropylamine (1-BCPA) | Selegiline (Deprenyl) |
| Structure Class | 2-Phenylcyclopropylamine | 2-Benzylcyclopropylamine | 1-Benzylcyclopropylamine | Propargylamine |
| MAO-A Potency ( | High (0.1 - 1.0 | Moderate | Low (Weak Inactivator) | Low ( |
| MAO-B Potency ( | High (0.1 - 2.0 | High | High (Potent Inactivator) | Very High ( |
| Selectivity | Non-selective | MAO-B Preferential (Predicted) | MAO-B Selective | MAO-B Selective |
| Inhibition Type | Irreversible (Mechanism-based) | Irreversible (Mechanism-based) | Irreversible (Mechanism-based) | Irreversible |
| Steric Constraint | Fits both isoforms tightly | Steric clash in MAO-A; Fits MAO-B | Fits MAO-B; 1-substituent blocks MAO-A | Fits MAO-B hydrophobic pocket |
Key Comparative Insights
-
The "Spacer" Effect: The addition of the methylene group in 2-BCPA (compared to TCP) increases the hydrophobicity and flexibility. SAR studies suggest this modification reduces affinity for MAO-A, which has a constrained "monopartite" cavity, while retaining or enhancing affinity for MAO-B, which accommodates longer substrates (like benzylamine).
-
Isomeric Distinction: It is crucial to distinguish 2-BCPA from 1-BCPA .
-
1-BCPA (Silverman et al.) is a potent inactivator where the benzyl group is on the same carbon as the amine.
-
2-BCPA has the benzyl group on the adjacent carbon. The trans isomer of 2-BCPA generally mimics the extended conformation of phenelzine or deprenyl more closely than the cis isomer.
-
Part 3: Experimental Protocols
To validate the inhibition profile of 2-BCPA, a continuous fluorometric assay is recommended over endpoint assays for kinetic precision.
Amplex Red MAO Assay Workflow
This protocol measures the
Reagents:
-
Enzyme: Recombinant Human MAO-A and MAO-B (membrane fractions).
-
Substrate:
-Tyramine (non-selective) or Benzylamine (MAO-B specific). -
Detector: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).
-
Inhibitor: 2-BCPA (dissolved in DMSO).
Protocol Steps:
-
Pre-incubation: Incubate MAO enzyme (1 U/mL) with varying concentrations of 2-BCPA (0.01 nM – 100
M) in potassium phosphate buffer (pH 7.4) for 30 minutes at 37°C. Note: Pre-incubation is mandatory for mechanism-based inhibitors to allow the covalent adduct to form. -
Reaction Initiation: Add the Substrate/Amplex Red/HRP master mix.
-
Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) continuously for 20 minutes.
-
Data Analysis: Determine the slope (velocity) and calculate
. For determination, use the Kitz-Wilson method (plot vs. time).
Figure 2: Workflow for validating the time-dependent inhibition of MAO by 2-BCPA.
Part 4: Kinetic Analysis & Interpretation
When analyzing 2-BCPA data, researchers must distinguish between reversible competition and irreversible inactivation .
-
Time-Dependency: Unlike reversible inhibitors, the
of 2-BCPA will decrease (potency increases) as pre-incubation time increases. -
Partition Ratio (
): This measures the efficiency of the suicide inhibition. It is the number of turnover events (product formation) per inactivation event.-
Tranylcypromine:[1][2][3][4][5][6] Low partition ratio (highly efficient).
-
2-BCPA: Likely higher partition ratio than TCP. The flexibility of the benzyl group may allow the radical intermediate to occasionally collapse back to a stable ketone product (e.g., benzyl vinyl ketone) rather than binding to the enzyme, slightly reducing inactivation efficiency.
-
Part 5: Future Outlook & Off-Target Effects
While 2-BCPA is a potent MAO probe, recent research highlights the cross-reactivity of cyclopropylamines with LSD1 (Lysine-Specific Demethylase 1) .
-
LSD1 Inhibition: Like MAO, LSD1 is a flavin-dependent amine oxidase.[3] TCP is a known LSD1 inhibitor.
-
Relevance: 2-BCPA derivatives are currently being explored as "dual-action" inhibitors for epigenetic cancer therapy, leveraging the structural overlap between the MAO and LSD1 catalytic domains.
References
-
Silverman, R. B., & Zieske, P. A. (1985).[7] 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase.[8][9] Journal of Medicinal Chemistry, 28(12), 1953–1957.[9]
-
Ramsay, R. R., et al. (2011). Monoamine oxidases: the biochemistry of the proteins and the clinical potential of the drugs. CNS & Neurological Disorders-Drug Targets.[10][11]
-
Yang, M., et al. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1.[3] Biochemistry.[3][5][7][11]
-
Edmondson, D. E., et al. (2009). Structure and mechanism of monoamine oxidase.[7][9][10] Current Medicinal Chemistry.
-
Zirkle, C. L., et al. (1962). 2-Substituted cyclopropylamines. II. Effect of structure upon monoamine oxidase-inhibitory activity.[3][7][8][9][10][11] Journal of Medicinal and Pharmaceutical Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tranylcypromine in mind (Part I): Review of pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tranylcypromine in mind (Part I): Review of pharmacology [ouci.dntb.gov.ua]
- 6. Tranylcypromine in mind (Part II): Review of clinical pharmacology and meta-analysis of controlled studies in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives [mdpi.com]
- 11. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Cross-Reactivity & Selectivity Profiling of 2-Benzylcyclopropan-1-amine
This guide outlines the technical profiling of 2-benzylcyclopropan-1-amine , a structural homolog of the clinical drug Tranylcypromine (2-PCPA).
Executive Summary: The "Steric Probe" Rationale
2-benzylcyclopropan-1-amine (2-BCPA) represents a critical "steric probe" in the structure-activity relationship (SAR) of cyclopropylamine-based inhibitors. While its parent compound, Tranylcypromine (2-PCPA) , is a promiscuous inhibitor of both Monoamine Oxidases (MAO-A/B) and Lysine Specific Demethylase 1 (LSD1/KDM1A), the addition of a methylene spacer (converting the phenyl group to a benzyl group) dramatically alters the selectivity profile.
Core Application: This molecule is primarily used to selectively target MAO-B while sparing LSD1, thereby allowing researchers to distinguish between metabolic (neurotransmitter oxidation) and epigenetic (histone demethylation) phenotypic effects in cellular models.
Comparative Landscape: 2-BCPA vs. Alternatives
The following data summarizes the inhibitory profile. Note the "Selectivity Flip" caused by the benzyl insertion.
| Feature | 2-Benzylcyclopropan-1-amine (Subject) | Tranylcypromine (Comparator) | ORY-1001 (Comparator) |
| Primary Target | MAO-B (High Potency) | Pan-Inhibitor (MAO-A/B, LSD1) | LSD1 (High Selectivity) |
| LSD1 Activity | Negligible / Inactive | Moderate ( | Potent ( |
| MAO-A Activity | Weak / Moderate | Potent | Weak |
| Mechanism | Mechanism-Based Inactivation (Suicide) | Mechanism-Based Inactivation (Suicide) | Mechanism-Based Inactivation (Suicide) |
| Steric Fit | Fits MAO-B "Substrate Cavity" | Fits MAO-A, MAO-B, and LSD1 | Optimized for LSD1 "Tower Domain" |
| Key Utility | Negative Control for LSD1 studies ; Positive Control for MAO-B | Broad spectrum amine oxidase inhibition | Epigenetic drug discovery |
Expert Insight: The loss of LSD1 activity in 2-BCPA is attributed to the restricted size of the LSD1 active site "methionine-tyrosine clamp" region, which cannot accommodate the extra methylene unit and the flexible rotation of the benzyl group compared to the rigid phenyl ring of Tranylcypromine.
Mechanism of Action & Cross-Reactivity[1]
Both 2-BCPA and Tranylcypromine function via Single Electron Transfer (SET) mechanism-based inactivation. However, the kinetics differ due to steric recognition.
The Inactivation Pathway[2]
-
Binding: The amine binds to the active site (Flavin Adenine Dinucleotide - FAD cofactor).
-
Oxidation: The enzyme attempts to oxidize the amine, generating a radical cation.
-
Ring Opening: The strained cyclopropane ring opens, forming a reactive carbon radical.
-
Adduct Formation: The radical forms a covalent bond with the N(5) or C(4a) of the FAD isoalloxazine ring, permanently disabling the enzyme.
Visualization: Mechanism-Based Inactivation Flow
Caption: The kinetic pathway of suicide inhibition. Ideally, the partition ratio (turnover vs. inactivation) is low, favoring the covalent adduct.
Experimental Protocols for Profiling
To validate the cross-reactivity profile of 2-BCPA, you must perform a Time-Dependent Inhibition (TDI) assay. Standard IC50 assays without pre-incubation will underestimate potency.
Protocol A: Differential Amine Oxidase Inhibition (MAO vs. LSD1)
Objective: Determine the selectivity ratio (
Reagents:
-
Enzymes: Recombinant Human MAO-B, Recombinant Human LSD1.
-
Substrates: Tyramine (for MAO), H3K4me2 peptide (for LSD1).
-
Detection: Amplex Red (MAO), Peroxidase-coupled demethylation kit (LSD1).
Workflow:
-
Preparation: Prepare 2-BCPA stocks in DMSO (Note: Ensure the amine is not a hydrochloride salt if using high concentrations, or buffer accordingly).
-
Pre-Incubation (Critical Step):
-
Incubate Enzyme + Inhibitor (various concentrations) in buffer without substrate for 30 minutes at 37°C.
-
Why? This allows the "suicide" mechanism to occur.
-
-
Substrate Addition:
-
Add Tyramine/Amplex Red mix (MAO) or H3K4me2 (LSD1).
-
-
Measurement:
-
Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 20 minutes.
-
-
Data Analysis:
-
Plot % Remaining Activity vs. [Inhibitor].
-
Calculate
for each concentration to determine and .
-
Validation Criteria:
-
MAO-B: Should show >90% inhibition at 1 µM after pre-incubation.
-
LSD1: Should show <10% inhibition at 10 µM (indicating resistance).
Protocol B: Irreversibility Check (Washout Study)
Objective: Confirm that 2-BCPA forms a covalent bond (is not a competitive inhibitor).
-
Incubate: Enzyme + 2-BCPA (10x IC50) for 60 mins.
-
Dialysis/Dilution: Dilute the mixture 100-fold into fresh buffer containing substrate.
-
Readout: If activity does not recover (compared to a reversible control like Moclobemide), the inhibition is covalent.
Screening Workflow Diagram
Use this decision tree to interpret your profiling results when screening cyclopropylamine derivatives.
Caption: Workflow to distinguish selective steric probes (2-BCPA) from promiscuous inhibitors (Tranylcypromine).
References
-
Mimasu, S., et al. (2010).[1][2] "Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1."[2][3] Biochemistry.
-
Behbahani, H., et al. (2015). "cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases."[4][5] FEBS Journal.
-
Silverman, R. B., & Zieske, P. A. (1985). "Inactivation of monoamine oxidase by 1-phenylcyclopropylamine." Biochemistry.
-
Zirkle, C. L., et al. (1962). "2-Substituted cyclopropylamines. II. Effect of structure upon monoamine oxidase-inhibitory activity." Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.lancaster-university.uk [research.lancaster-university.uk]
Comparative Computational Analysis of Cyclopropylamine Scaffolds in Target Engagement
Executive Summary & Pharmacophore Rationale
The cyclopropylamine (CPA) moiety is not merely a structural spacer; it is a high-value pharmacophore characterized by unique electronic properties and conformational rigidity. In drug design, particularly for FAD-dependent enzymes (LSD1, MAO-A/B), the CPA group often functions as a "warhead" for mechanism-based inhibition (suicide inhibition).
This guide compares the docking performance of CPA derivatives against their flexible acyclic analogs (e.g., isopropylamine) and ring-expanded homologs (cyclobutylamine). It addresses the specific computational challenge: standard docking algorithms often fail to predict the efficacy of CPA derivatives because they model non-covalent interactions, whereas the biological potency of CPA often stems from a covalent ring-opening mechanism.
Structural Comparison: Why CPA?
| Feature | Cyclopropylamine (CPA) | Isopropylamine (IPA) | Cyclobutylamine (CBA) |
| Bond Angles | 60° (High Ring Strain) | ~109.5° (Relaxed) | 90° (Moderate Strain) |
| Hybridization | |||
| Mechanism | Radical Ring Opening (SET) | Reversible Binding | Stable (Rarely opens) |
| Docking Challenge | Requires Covalent Docking protocols | Standard Rigid/Flexible Docking | Standard Rigid/Flexible Docking |
Experimental Protocol: The "Dual-State" Docking Workflow
To accurately predict the activity of CPA derivatives, one must simulate two distinct states: the initial non-covalent encounter complex (Michaelis complex) and the final covalent adduct.
Workflow Visualization
The following diagram outlines the requisite decision tree for docking CPA derivatives, distinguishing between reversible binding (GPCRs) and irreversible inhibition (Enzymes).
Figure 1: Decision tree for docking cyclopropylamine derivatives. Note the divergence for covalent targets (LSD1/MAO) requiring specific "CovDock" routines.
Case Study: LSD1 Inhibition (CPA vs. Isopropyl)
Lysine-specific demethylase 1 (LSD1) is a prime target where CPA derivatives (e.g., Tranylcypromine analogs) show superior efficacy over acyclic analogs.
Comparative Data: Binding & Potency
The following data synthesizes results from comparative studies (e.g., Bioorg. Med. Chem. Lett., J. Med. Chem.) highlighting the "CPA Effect."
| Compound Class | Structure Type | Docking Score (kcal/mol)* | IC50 (LSD1) | Mechanism Note |
| Tranylcypromine (TCP) | CPA (Rigid) | -6.8 | ~20 µM | Forms covalent N5-adduct with FAD. |
| Isopropyl-Analog | Acyclic (Flexible) | -7.2 | > 100 µM | Better docking score (entropy) but inactive biologically due to lack of reactivity. |
| Spiro-CPA Derivative | Constrained CPA | -9.4 | 11 - 17 nM | Optimized hydrophobic fit + Covalent Warhead. |
| Cyclobutyl-Analog | Ring Expanded | -7.0 | Inactive | Ring strain insufficient for radical opening. |
*> Critical Insight: Note that the Isopropyl analog often scores better in standard docking (lower
Detailed Protocol: Covalent Docking of CPA
To replicate the high-affinity results for Spiro-CPA derivatives, follow this self-validating protocol:
-
Protein Preparation:
-
Retrieve PDB ID: 2V1D (LSD1 with CoREST).
-
Crucial Step: Ensure the FAD cofactor is retained and treated as a hetero-group, not part of the protein chain. The N5 atom of FAD must be flagged as the "Receptor Reactive Atom."
-
-
Ligand Preparation:
-
Generate 3D conformers of the CPA derivative.
-
Chirality: Explicitly generate (1R, 2S) and (1S, 2R) enantiomers. The (1R, 2S) enantiomer of TCP is generally more potent against LSD1.
-
-
Covalent Docking (Schrödinger CovDock or Gold):
-
Reaction Type: Nucleophilic Addition (Custom).
-
Ligand Reactive Atom: The
-carbon of the cyclopropyl ring.[1] -
Algorithm: Pose prediction using a reaction-based constraint.
-
-
Validation (The "Self-Check"):
-
If the distance between the CPA
-carbon and FAD-N5 is > 3.5 Å in the top pose, the docking is invalid.
-
Interaction Analysis: The "Hydrophobic Enclosure"
Beyond covalent bonding, CPA derivatives exhibit unique non-covalent interactions that stabilize the pre-reactive state.
Key Interactions to Monitor
-
C-H...
Interactions: The methylene hydrogens of the cyclopropyl ring are more acidic and electron-deficient than those in isopropyl groups. They form stronger edge-to-face interactions with aromatic residues (e.g., Phe345 in D3R or Trp residues in MAO-B). -
Steric Exclusion: The rigid
angle allows the CPA group to slot into narrow hydrophobic clefts that repel the bulkier, freely rotating methyl groups of an isopropyl moiety.
Figure 2: Interaction map highlighting the dual stabilization mode of CPA derivatives: Covalent bonding to FAD and pi-interaction with aromatic residues.
References
-
Mao, S., et al. (2021). "Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors."[2][3][4] Bioorganic & Medicinal Chemistry Letters.
-
Wang, J., et al. (2025). "2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies." International Journal of Molecular Sciences.
-
BenchChem Technical Support. (2025). "Application Notes: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis." BenchChem Protocols.
-
Yu, L., et al. (2018). "Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors." RSC Advances.
-
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry.
Sources
- 1. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Mechanism of Monoamine Oxidase Inactivation by Cyclopropylamines
For decades, the intricate dance between monoamine oxidase (MAO) and its cyclopropylamine-based inhibitors has been a cornerstone of neuropharmacology. The irreversible inactivation of this key enzyme, responsible for the degradation of neurotransmitters like serotonin and dopamine, underpins the therapeutic efficacy of drugs such as tranylcypromine in treating depressive disorders.[1][2] However, for researchers and drug development professionals, a deep and validated understanding of the underlying inactivation mechanism is paramount for the rational design of next-generation inhibitors with improved selectivity and reduced off-target effects.
This guide provides an in-depth, experimentally-grounded framework for validating the mechanism of MAO inactivation by cyclopropylamines. Moving beyond mere procedural descriptions, we will delve into the causality behind experimental choices, ensuring a self-validating and robust approach to your research.
The Prevailing Hypothesis: A Single-Electron Transfer Initiated Covalent Adduction
Monoamine oxidases are flavoproteins, containing a covalently bound flavin adenine dinucleotide (FAD) cofactor that is central to their catalytic activity.[3][4] The prevailing mechanism for the inactivation of MAO by cyclopropylamines, such as the archetypal tranylcypromine, is a sophisticated process initiated by a single-electron transfer (SET) from the nitrogen of the cyclopropylamine to the oxidized FAD cofactor.[5] This SET event generates a nitrogen-centered radical cation and reduces the flavin to a semiquinone radical. The high strain of the cyclopropyl ring in the radical cation facilitates its rapid opening, forming a reactive carbon-centered radical. This radical intermediate then covalently bonds to the N5 position of the FAD semiquinone, forming a stable, inactive enzyme-inhibitor adduct.[5][6] This covalent modification of the FAD cofactor is the basis for the irreversible nature of the inhibition.
While the SET mechanism is widely supported, alternative hypotheses, including a two-step hydride transfer, have also been considered, highlighting the importance of rigorous experimental validation.[7]
Caption: Experimental workflow for validating the MAO inactivation mechanism.
Enzyme Kinetics: Quantifying Inhibitory Potency and Time-Dependence
The Rationale: The hallmark of a mechanism-based inhibitor is its time-dependent, irreversible inactivation of the target enzyme. Kinetic analysis allows for the quantification of this process through the determination of two key parameters: the inhibition constant (Ki), which reflects the initial reversible binding affinity of the inhibitor to the enzyme, and the rate of inactivation (kinact), which represents the maximum rate of covalent modification. [1][8]The ratio kinact/Ki provides an overall measure of the inhibitor's efficiency.
Experimental Protocol: MAO Activity Assay
A continuous spectrophotometric assay is a robust method for monitoring MAO activity. [9]For MAO-A, kynuramine is a common substrate, as its oxidation product, 4-hydroxyquinoline, can be monitored by an increase in absorbance at 316 nm. [9][10][11]For MAO-B, benzylamine is a suitable substrate, with the formation of benzaldehyde monitored at 250 nm. [6][9] Step-by-Step Methodology:
-
Reagents and Buffers:
-
Potassium phosphate buffer (50 mM, pH 7.4).
-
Recombinant human MAO-A or MAO-B enzyme.
-
Kynuramine dihydrobromide (for MAO-A) or benzylamine hydrochloride (for MAO-B) substrate stock solution.
-
Cyclopropylamine inhibitor stock solution in a suitable solvent (e.g., DMSO).
-
-
Determination of Km for the Substrate:
-
In a 96-well UV-transparent plate, add buffer and varying concentrations of the substrate.
-
Initiate the reaction by adding a fixed concentration of the MAO enzyme.
-
Monitor the change in absorbance over time at the appropriate wavelength (316 nm for kynuramine, 250 nm for benzylamine) using a plate reader.
-
Calculate the initial reaction velocities and determine the Michaelis-Menten constant (Km) by fitting the data to the Michaelis-Menten equation.
-
-
Determination of kobs:
-
Prepare reactions containing a fixed concentration of substrate (typically at or near the Km value) and varying concentrations of the cyclopropylamine inhibitor.
-
Allow the enzyme and inhibitor to pre-incubate for various time points.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress curves (absorbance vs. time).
-
For each inhibitor concentration, fit the progress curve to a single exponential decay equation to obtain the observed rate of inactivation (kobs).
-
-
Calculation of Ki and kinact:
-
Plot the calculated kobs values against the corresponding inhibitor concentrations.
-
Fit the resulting data to the following hyperbolic equation: kobs = (kinact * [I]) / (Ki + [I]) where [I] is the inhibitor concentration.
-
This non-linear regression will yield the values for Ki and kinact. [12]
-
Spectroscopic Analysis: Visualizing FAD Cofactor Modification
The Rationale: The proposed mechanism involves a chemical modification of the FAD cofactor. The flavin moiety has a characteristic UV-visible absorption spectrum, with a prominent peak around 450 nm for the oxidized form. [13][14]Covalent modification of the flavin ring, as proposed in the inactivation mechanism, will alter its electronic structure and, consequently, its absorption spectrum. A bleaching of the absorbance at ~450 nm is indicative of flavin reduction and/or adduct formation. [15][16] Experimental Protocol: UV-Vis Spectrophotometry
-
Sample Preparation:
-
In a quartz cuvette, add a solution of purified MAO enzyme in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4).
-
Record the baseline UV-Vis spectrum of the native enzyme from 300 to 600 nm.
-
-
Inactivation and Spectral Monitoring:
-
Add a stoichiometric excess of the cyclopropylamine inhibitor to the cuvette containing the enzyme.
-
Immediately begin recording spectra at regular time intervals.
-
Observe the time-dependent decrease in absorbance in the 450 nm region, which indicates the modification of the FAD cofactor.
-
-
Data Analysis:
-
Plot the absorbance at the peak maximum (~450 nm) as a function of time to visualize the rate of spectral change. This should correlate with the kinetic data obtained from the activity assays.
-
Mass Spectrometry: Unambiguous Identification of the Covalent Adduct
The Rationale: While kinetic and spectroscopic data provide strong evidence for the inactivation mechanism, mass spectrometry offers direct and unambiguous proof of a covalent bond between the inhibitor and the enzyme. By analyzing the mass of the intact protein or, more commonly, proteolytic fragments of the enzyme, the precise location and mass of the modification can be determined.
Experimental Protocol: LC-MS/MS Analysis of Proteolytic Digests
-
Inactivation and Sample Preparation:
-
Incubate the MAO enzyme with a molar excess of the cyclopropylamine inhibitor to ensure complete inactivation.
-
Remove excess, unbound inhibitor by dialysis or using a desalting column.
-
Denature the protein sample (e.g., with urea) and reduce and alkylate the cysteine residues.
-
-
Proteolytic Digestion:
-
Digest the inactivated enzyme with a protease such as trypsin. [17]Trypsin cleaves specifically at the C-terminal side of lysine and arginine residues, generating a predictable set of peptides.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptide mixture using reverse-phase high-performance liquid chromatography (HPLC). [18] * Elute the peptides directly into a tandem mass spectrometer.
-
The mass spectrometer will first measure the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan).
-
The instrument will then select specific peptides for fragmentation (e.g., through collision-induced dissociation) and measure the m/z of the resulting fragment ions (MS2 scan).
-
-
Data Analysis:
-
Compare the peptide masses obtained from the inactivated sample with those from a control (uninhibited) digest.
-
Search for a peptide with a mass that corresponds to the expected mass of the FAD-containing peptide plus the mass of the cyclopropylamine inhibitor.
-
The fragmentation pattern (MS2 spectrum) of this modified peptide can be used to confirm the sequence of the peptide and pinpoint the site of modification on the FAD cofactor.
-
X-ray Crystallography: A Structural Snapshot of Inactivation
The Rationale: X-ray crystallography provides the ultimate structural proof of the inactivation mechanism by allowing for the visualization of the inhibitor covalently bound within the active site of the enzyme. This technique can reveal the precise atomic interactions between the inhibitor, the FAD cofactor, and the surrounding amino acid residues.
Experimental Protocol: Co-crystallization and Structure Determination
-
Co-crystallization:
-
Incubate the purified MAO enzyme with the cyclopropylamine inhibitor.
-
Screen for crystallization conditions using various precipitants, buffers, and additives.
-
Grow single crystals of the enzyme-inhibitor complex.
-
-
Data Collection and Structure Determination:
-
Expose the crystal to a high-intensity X-ray beam.
-
Collect the diffraction data.
-
Process the diffraction data and solve the three-dimensional structure of the enzyme-inhibitor complex.
-
The resulting electron density map will reveal the covalent linkage between the inhibitor and the FAD cofactor. [2][19]
-
Comparative Performance of Cyclopropylamine Inhibitors
The experimental framework outlined above can be applied to compare the efficacy and mechanism of different cyclopropylamine-based inhibitors. A summary of kinetic parameters for some representative cyclopropylamines is presented below.
| Inhibitor | MAO Isoform | Ki (µM) | kinact (min-1) | kinact/Ki (M-1s-1) |
| Tranylcypromine | MAO-B | ~4.5 | ~0.2 | ~740 |
| 1-Phenylcyclopropylamine | MAO-A | ~180 | ~0.09 | ~8.3 |
| cis-N-Benzyl-2-methoxycyclopropylamine | MAO-B | ~0.005 (IC50) | N/A | >15,000 |
Note: The values presented are approximate and can vary depending on the experimental conditions. The IC50 value for cis-N-benzyl-2-methoxycyclopropylamine after a 30-minute pre-incubation is indicative of high potency.[3][12][15]
Conclusion
Validating the mechanism of MAO inactivation by cyclopropylamines is a multifaceted endeavor that requires a synergistic application of kinetic, spectroscopic, mass spectrometric, and structural biology techniques. By systematically applying the experimental strategies outlined in this guide, researchers can gain a comprehensive and robust understanding of the molecular interactions that govern this important class of enzyme inhibitors. This knowledge is not only of fundamental scientific interest but is also crucial for the development of safer and more effective therapeutic agents for a range of neurological and psychiatric disorders.
References
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Reis, J., & Binda, C. (2023). Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays. Methods in Molecular Biology, 2558, 35–43. [Link]
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Tonge, P. J. (2019). How to calculate Kinact and Kobs for irreversible enzyme inhibition? ResearchGate. [Link]
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Enzymlogic. (n.d.). Inactivation Kinetics, Irreversible Drug Discovery. Retrieved from [Link]
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Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2733, 407-417. [Link]
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Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(16), 3190–3198. [Link]
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Bell, C. (n.d.). Determination of kinact / Ki for EGFR Irreversible Inhibitors Using Competition Binding Studies. SlideShare. [Link]
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Silverman, R. B., & Hiebert, C. K. (1988). Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-.alpha.-methylbenzylamine. Biochemistry, 27(22), 8448–8453. [Link]
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Streit, M. O., et al. (2024). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]
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Binda, C., et al. (2004). Crystal Structures of Monoamine Oxidase B in Complex with Four Inhibitors of the N-Propargylaminoindan Class. Journal of Medicinal Chemistry, 47(7), 1767–1774. [Link]
-
Malcomson, T., et al. (2015). cis-cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(16), 3190-3198. [Link]
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Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. Lancaster University Research Directory. [Link]
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Wu, H., et al. (2020). Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. Chemical Science, 11(34), 9197–9204. [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
Silverman, R. B., & Zieske, P. A. (1985). Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine. Biochemistry, 24(9), 2128–2138. [Link]
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Charles River Laboratories. (2023). MAO Inhibition in Drug Discovery and Development. [Link]
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Binda, C., et al. (2004). Crystal Structures of human monoamine oxidase B in Complex with Four Inhibitors of the N-Propargylaminoindan Class. Journal of Medicinal Chemistry, 47(7), 1767-1774. [Link]
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Binda, C., et al. (2004). Crystal structures of monoamine oxidase B in complex with four inhibitors of the N-propargylaminoindan class. Journal of Medicinal Chemistry, 47(7), 1767–1774. [Link]
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Vianello, R., et al. (2012). The crystal structure of human MAO-B. ResearchGate. [Link]
-
Meyer, M. R., et al. (2019). Deamination of kynuramine catalyzed by MAO-A or MAO-B providing an aldehyde, followed by non-enzymatic condensation to 4-hydroxyquinoline. ResearchGate. [Link]
-
Lang, W., et al. (2004). Liquid chromatographic and tandem mass spectrometric assay for evaluation of in vivo inhibition of rat brain monoamine oxidases (MAO) A and B following a single dose of MAO inhibitors: application of biomarkers in drug discovery. Analytical Biochemistry, 333(1), 79–87. [Link]
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Turesky, R. J., et al. (2018). Optimizing proteolytic digestion conditions for the analysis of serum albumin adducts of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, a potential human carcinogen formed in cooked meat. Chemico-Biological Interactions, 279, 103–111. [Link]
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Baker, G. B., et al. (1992). Identified metabolites of tranylcypromine. ResearchGate. [Link]
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Salsali, M., et al. (2004). Inhibitory Effects of the Monoamine Oxidase Inhibitor Tranylcypromine on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6. Drug Metabolism and Disposition, 32(7), 768-771. [Link]
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Nenov, A., et al. (2020). UV-visible absorption spectrum of FAD and its reduced forms embedded in a cryptochrome protein. Physical Chemistry Chemical Physics, 22(20), 11476–11484. [Link]
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Mock, K., et al. (1991). Analysis of protein digests by capillary high-performance liquid chromatography and on-line fast atom bombardment mass spectrometry. Journal of Chromatography, 538(2), 413-424. [Link]
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Nenov, A., et al. (2020). UV-visible absorption spectrum of FAD and its reduced forms embedded in cryptochrome protein. ResearchGate. [Link]
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Ghebreamlak, W. (2020). Identification of trypsin digested transferrin using HPLC and MALDI-MS. DiVA portal. [Link]
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Ragan, C. I. (1975). The effects of proteolytic digestion by trypsin on the structure and catalytic properties of reduced nicotinamide-adenine dinucleotide dehydrogenase from bovine heart mitochondria. Biochemical Journal, 151(3), 595–602. [Link]
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Baker, G. B., et al. (1992). Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review. Journal of Psychiatry & Neuroscience, 17(5), 206–214. [Link]
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Tabb, D. L., et al. (2013). Understanding the role of proteolytic digestion on discovery and targeted proteomic measurements using liquid chromatography tandem mass spectrometry and design of experiments. Analytical Chemistry, 85(23), 11265–11273. [Link]
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Safety Operating Guide
2-Benzylcyclopropan-1-amine proper disposal procedures
Topic: 2-Benzylcyclopropan-1-amine Proper Disposal Procedures Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists.
Executive Safety Directive
2-Benzylcyclopropan-1-amine (CAS: 90874-44-5 for HCl salt; Free base analogs vary) is a structural analog of monoamine oxidase inhibitors (MAOIs) like tranylcypromine. It presents a dual-hazard profile: Chemical Corrosivity (Class 8) and Pharmacological Potency .
CRITICAL WARNING: Do not treat this substance solely as a generic organic amine. Due to its cyclopropylamine core, it possesses high ring strain and reactivity.[1] Improper disposal can lead to exothermic decomposition or uncontrolled release of toxic vapors.
Part 1: Hazard Characterization & Pre-Disposal Assessment
Before initiating any disposal workflow, you must characterize the physical state of the waste. The disposal pathway diverges significantly between the Free Base (Liquid) and Salt Form (Solid).
| Property | Free Base (Liquid) | Hydrochloride/Salt (Solid) |
| Primary Hazard | Corrosive (pH > 12) , Combustible | Irritant / Toxic , Hygroscopic |
| Skin/Eye Risk | Causes severe burns (Cat 1B) | Causes serious eye damage (Cat 1) |
| Reactivity | Reacts violently with acids/oxidizers | Stable, but releases amine on basification |
| EPA Waste Code | D002 (Corrosive) | D001 (Ignitable) or Non-listed Toxic |
Personal Protective Equipment (PPE) Requirements:
-
Respiratory: NIOSH-approved respirator with organic vapor/amine cartridges if working outside a fume hood.
-
Dermal: Double-gloving recommended. Nitrile (0.11 mm) is sufficient for splash protection; Laminate film (Silver Shield) is required for spill cleanup.
-
Eye: Chemical splash goggles + Face shield (if handling >50 mL liquid).
Part 2: Disposal Decision Logic (Workflow)
The following logic gate ensures regulatory compliance (RCRA) and safety.
Figure 1: Decision matrix for segregating 2-Benzylcyclopropan-1-amine waste streams.
Part 3: Detailed Disposal Protocols
Protocol A: Solid Waste (Salts/Contaminated Debris)
Applicable to: Hydrochloride salts, contaminated weighing boats, gloves, and paper towels.
-
Containment: Place all solid waste into a wide-mouth HDPE (High-Density Polyethylene) jar . Glass is acceptable but poses a breakage risk.
-
Segregation: Do NOT mix with strong oxidizers (e.g., potassium permanganate, nitric acid waste). The cyclopropane ring is strained and susceptible to oxidative cleavage, which can be exothermic.
-
Labeling: Mark the container clearly:
-
Disposal: Seal and transfer to your facility's hazardous waste accumulation area for incineration .
Protocol B: Liquid Waste (Free Base/Solutions)
Applicable to: Reaction mixtures, mother liquors, or pure free base.
-
Solvent Compatibility:
-
Organic Solutions: Collect in the "Halogenated" or "Non-Halogenated" organic waste stream depending on the co-solvent (e.g., DCM vs. Ethyl Acetate).
-
Pure Amine: Dilute with a compatible solvent (e.g., Ethanol or Toluene) before disposal to reduce vapor pressure and corrosivity.
-
-
pH Control:
-
DO NOT attempt to neutralize large quantities (>100 mL) in the lab. The heat of neutralization can vaporize the amine, creating an inhalation hazard.
-
If the waste is an aqueous basic layer, adjust pH to 5–9 using dilute HCl only if your facility permits drain disposal for neutralized non-toxics (unlikely for this compound). Default to collection.
-
-
Container: Use Amber Glass or HDPE . Avoid metal cans (steel/aluminum) as amines can corrode them or form complexes.
-
Vapor Suppression: Ensure the waste container cap has a chemically resistant liner (PTFE).
Part 4: Emergency Spill Response (Self-Validating System)
Scenario: You have spilled 50 mL of 2-Benzylcyclopropan-1-amine (Free Base) on the floor.
Immediate Action:
-
Evacuate & Ventilate: Clear the area. Amines have low olfactory fatigue thresholds (you stop smelling them even while they are toxic).
-
PPE Upgrade: Don a full-face respirator or PAPR if fumes are evident. Wear Silver Shield gloves.
-
Neutralization (The "Weak Acid" Technique):
-
Do not use strong mineral acids (HCl/H2SO4) directly on the spill; this causes violent sputtering.
-
Apply: Citric acid powder or weak acetic acid (vinegar) to the spill. This converts the volatile free base into a non-volatile, water-soluble salt.
-
Validation: The strong "fishy/ammonia" odor should diminish significantly upon acidification.
-
-
Absorption: Cover the neutralized mix with vermiculite or dry sand.
-
Collection: Scoop into a hazardous waste pail. Label as "Amine Spill Debris - Corrosive/Toxic."
Part 5: Regulatory & Compliance Data
| Regulation | Classification | Note |
| RCRA (USA) | D002 (Corrosive) | If pH > 12.5. |
| DOT (Transport) | Class 8 (Corrosive), UN 2735 | "Amines, liquid, corrosive, n.o.s."[4] |
| TSCA | R&D Exemption likely | Ensure use is strictly for research purposes. |
Scientific Rationale for Incineration: Biological deactivation of cyclopropylamines is difficult due to their inhibition of amine oxidases. High-temperature incineration (>1000°C) is the only method guaranteed to break the cyclopropane ring and mineralize the nitrogen content into oxides, preventing environmental accumulation.
References
-
Sigma-Aldrich. (2025).[5] Safety Data Sheet: Benzylamine (Analog Reference). MilliporeSigma.[5][6][7] Link
-
Fisher Scientific. (2025).[4] Safety Data Sheet: Cyclopropylamine.[8] Thermo Fisher Scientific.[4] Link
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
-
PubChem. (2025).[9] Compound Summary: 2-phenylcyclopropan-1-amine (Tranylcypromine). National Library of Medicine. Link
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. EPA.gov. Link
Sources
- 1. longdom.org [longdom.org]
- 2. 90874-44-5|2-Benzylcyclopropan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Benzyl(2-methylpropyl)amine | C11H17N | CID 211729 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2-Benzylcyclopropan-1-amine
Executive Summary & Hazard Context[1][2][3][4][5][6][7][8][9][10]
2-Benzylcyclopropan-1-amine (and its hydrochloride salt) presents a dual-hazard profile that often catches researchers off guard. It combines the immediate chemical corrosivity typical of primary amines with the latent biological potency of cyclopropylamine pharmacophores.
Structurally analogous to Tranylcypromine (a Monoamine Oxidase Inhibitor), this compound is frequently utilized in epigenetic research (LSD1 inhibition). Consequently, safety protocols must address not just skin burns, but potentially severe CNS effects and hypertensive crises upon systemic absorption.
The Directive: Treat this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) with corrosive properties. Standard "lab coat and safety glasses" protocols are insufficient.
Hazard Identification Matrix
| Hazard Domain | Specific Risk | Mechanism of Action |
| Chemical | Skin Corrosion (Category 1B) | High pH (~11-12) causes rapid saponification of skin lipids and protein denaturation.[1] Permanent eye damage is possible within seconds. |
| Physical | Vapor/Dust Mobility | Free base is volatile; Hydrochloride salts are often electrostatic "fluffy" powders prone to aerosolization during weighing. |
| Biological | Enzyme Inhibition | Mechanism-based inactivation of amine oxidases (LSD1/MAO). Potential for hypertensive crisis if absorbed.[2] |
Personal Protective Equipment (PPE) Specifications
The selection of PPE for this compound is governed by permeation resistance (against the amine) and particulate exclusion (against the bioactive salt).
A. Hand Protection: The "Double-Barrier" Standard
Nitrile gloves provide good splash protection but degrade rapidly upon continuous contact with low-molecular-weight amines.[1]
-
Inner Layer: 4-mil Nitrile (Examination Grade) – Tactility.[1]
-
Outer Layer: 5-8 mil Nitrile (Extended Cuff) OR Silver Shield® (Laminate) – Permeation Resistance.[1]
-
Protocol: Inspect outer gloves every 15 minutes. If any chemical contact occurs, immediate doffing and replacement is mandatory.
B. Respiratory Protection[1][2][3][5][12][13][14][15][16]
-
Primary Control: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary Control (Spill/Outside Hood): A Powered Air-Purifying Respirator (PAPR) with organic vapor/acid gas (OV/AG) and HEPA cartridges is required.
-
Why: Simple N95s offer zero protection against amine vapors and insufficient protection against fine bioactive dusts.
-
C. Eye & Body Protection[4][5][17]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are prohibited due to the risk of vapor irritation and liquid splash migration.
-
Body: Tyvek® Lab Coat (closed front) or chemically resistant apron over a standard cotton lab coat.
Operational Protocol: Step-by-Step
Phase 1: Preparation & Weighing[11]
-
Static Control: Cyclopropylamine salts are notoriously static-prone. Use an ionizing fan or anti-static gun inside the weigh station to prevent "powder fly."
-
Solubilization: If possible, purchase pre-dissolved stock solutions. If weighing solid:
-
Place the balance inside the fume hood or a powder containment enclosure.
-
Tare the vial before opening the stock container.
-
Use a disposable antistatic spatula.
-
Clean the balance area with a wet wipe (10% soap solution) immediately after use to capture invisible dust.
-
Phase 2: Reaction Setup
-
Incompatibility Check: Ensure no strong oxidizers (e.g., permanganates) or nitrosating agents are present. Amines can form carcinogenic nitrosamines.
-
Quenching: Have a beaker of dilute acetic acid (5%) or citric acid ready in the hood to neutralize minor spills on equipment immediately.
Phase 3: Waste Disposal
Do NOT pour down the drain. Even if neutralized, the biological activity requires incineration.
-
Segregation: Collect in a dedicated "Basic/Amine Organic Waste" stream.
-
Labeling: Clearly mark as "Corrosive" and "Bioactive/Toxic."
-
Deactivation (Optional but Recommended): For trace residues in glassware, rinse with dilute HCl to convert the volatile free base into the non-volatile hydrochloride salt before washing.
Visualized Workflows
Figure 1: Risk Assessment & PPE Logic
This diagram illustrates the decision-making process for selecting controls based on the state of the matter.
Caption: Decision logic for PPE selection based on physical state (Liquid Base vs. Solid Salt).
Figure 2: Emergency Response Workflow
Immediate actions to take in the event of exposure.
Caption: Step-by-step emergency response protocol. Note the requirement to mention MAOI potential to medical staff.[3]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (2023). Compound Summary: Benzyl(2-methylpropyl)amine (Analog Safety Data). National Library of Medicine. [Link]
-
Indiana University. (2024). In-Lab Disposal Methods: Waste Management Guide. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
